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  • Product: 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile
  • CAS: 876918-62-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectral Characteristics of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Introduction 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a key intermediate in the synthesis of a variety of complex organic molecules, particularly those with applications in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a key intermediate in the synthesis of a variety of complex organic molecules, particularly those with applications in medicinal chemistry and drug development. Its structure combines a substituted aromatic nitrile with a saturated heterocyclic ether, providing a versatile scaffold for further chemical modification. A thorough understanding of its spectral characteristics is paramount for researchers and scientists to ensure reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The key structural features of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile are the substituted benzene ring and the tetrahydropyran (THP) ring linked by an ether bond.

Figure 1: Molecular Structure of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic and the aliphatic protons of the tetrahydropyran ring.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm) as an internal standard.

Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.7 - 7.8d1HH-6This proton is ortho to the bromine atom and meta to the nitrile group, leading to a downfield shift. It will appear as a doublet due to coupling with H-4.
~7.5 - 7.6dd1HH-4This proton is ortho to the nitrile group and meta to the bromine atom. It will appear as a doublet of doublets due to coupling with H-3 and H-6.
~7.0 - 7.1d1HH-3This proton is ortho to the ether linkage and meta to the nitrile group, resulting in an upfield shift compared to the other aromatic protons. It will appear as a doublet due to coupling with H-4.
~4.7 - 4.9m1HH-4' (CH-OAr)This methine proton is directly attached to the oxygen of the ether linkage, causing a significant downfield shift. It will appear as a multiplet due to coupling with the adjacent methylene protons.
~3.9 - 4.1m2HH-2', H-6' (axial)These axial protons on the carbons adjacent to the ring oxygen are deshielded and will likely appear as a multiplet.
~3.5 - 3.7m2HH-2', H-6' (equatorial)These equatorial protons are also deshielded by the ring oxygen but are expected to be at a slightly different chemical shift than the axial protons.
~2.0 - 2.2m2HH-3', H-5' (axial)These axial methylene protons are further from the oxygen atoms and will appear more upfield.
~1.8 - 2.0m2HH-3', H-5' (equatorial)These equatorial methylene protons are expected to be in a similar region to their axial counterparts, contributing to a complex multiplet.

Table 1: Predicted ¹H NMR data for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted spectrum for this compound will show distinct signals for the aromatic and aliphatic carbons.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with the CDCl₃ solvent peak at 77.16 ppm used for chemical shift calibration.

Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)AssignmentRationale
~160 - 162C-2This carbon is directly attached to the electron-donating ether oxygen, causing a significant downfield shift.
~135 - 137C-4Aromatic carbon ortho to the nitrile group.
~133 - 135C-6Aromatic carbon ortho to the bromine atom.
~118 - 120C-5Aromatic carbon directly attached to the bromine atom. The chemical shift is influenced by the electronegativity of bromine.
~116 - 118C≡NThe nitrile carbon typically appears in this region.
~115 - 117C-3Aromatic carbon ortho to the ether linkage.
~105 - 107C-1Aromatic carbon attached to the nitrile group.
~72 - 74C-4'The methine carbon of the THP ring bonded to the ether oxygen.
~66 - 68C-2', C-6'The methylene carbons of the THP ring adjacent to the ring oxygen.
~33 - 35C-3', C-5'The methylene carbons of the THP ring.

Table 2: Predicted ¹³C NMR data for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile will be characterized by absorption bands corresponding to the nitrile, ether, and aromatic functionalities.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups. A broad absorption band in the region of 3500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydroxyl group[1]. A sharp, medium-intensity peak around 2230-2210 cm⁻¹ corresponds to the C≡N stretching vibration of the nitrile group[1].

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000MediumAromatic C-H stretchCharacteristic stretching vibrations for sp² C-H bonds on the benzene ring.
~2950 - 2850Medium-StrongAliphatic C-H stretchSymmetric and asymmetric stretching vibrations of the methylene groups in the THP ring.
~2230 - 2215Strong, SharpC≡N stretchThe nitrile group has a very characteristic and strong absorption in this region.[1]
~1600, ~1480Medium-WeakAromatic C=C stretchSkeletal vibrations of the benzene ring.
~1250 - 1200StrongAryl-O stretchAsymmetric C-O-C stretching of the aryl ether linkage.
~1100 - 1050StrongAliphatic C-O stretchC-O-C stretching of the tetrahydropyran ring.
~850 - 800StrongC-H out-of-plane bendBending vibration characteristic of the substitution pattern on the benzene ring.
~600 - 500MediumC-Br stretchStretching vibration of the carbon-bromine bond.

Table 3: Predicted IR absorption bands for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[1]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): The mass spectrum will show a pair of molecular ion peaks at m/z 281 and 283 with nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The calculated exact mass is approximately 281.0102 g/mol for the ⁷⁹Br isotope.

  • Key Fragmentation Pathways: Aromatic ethers typically show prominent molecular ions due to the stability of the benzene ring.[2][3] Fragmentation is expected to occur via several pathways:

M [M]⁺˙ m/z 281/283 F1 [M - C₅H₈O]⁺˙ m/z 197/199 M->F1 - C₅H₈O F2 [C₅H₉O]⁺ m/z 85 M->F2 α-cleavage F3 [M - Br]⁺ m/z 202 M->F3 - Br• F4 [M - C₅H₉O₂]⁺ m/z 180 F1->F4 - CN

Figure 2: Proposed mass spectrometry fragmentation pathway.

  • Loss of the tetrahydropyran moiety: Cleavage of the ether bond can lead to the loss of a neutral tetrahydropyran molecule, resulting in a fragment ion corresponding to the 5-bromo-2-cyanophenoxy radical cation at m/z 197/199.

  • Formation of the tetrahydropyranyl cation: Cleavage of the C-O bond can also result in the formation of the tetrahydropyranyl cation at m/z 85.

  • Loss of a bromine radical: The loss of a bromine radical from the molecular ion would produce a fragment at m/z 202.

  • Loss of the nitrile group: Subsequent fragmentation of the bromophenoxy ion (m/z 197/199) by loss of a nitrile radical would lead to a fragment at m/z 171/173.

m/z (relative intensity)Proposed Fragment
281/283 (~1:1)[M]⁺˙ (Molecular ion)
197/199 (~1:1)[M - C₅H₈O]⁺˙
202[M - Br]⁺
85[C₅H₉O]⁺
171/173 (~1:1)[M - C₅H₈O - CN]⁺

Table 4: Predicted key fragments in the mass spectrum of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile. The presented NMR, IR, and MS data, derived from fundamental principles and analysis of related structures, offer a solid foundation for the spectroscopic characterization of this compound. Researchers and drug development professionals can utilize this guide for structural verification, purity assessment, and as a reference for the synthesis and application of this versatile chemical intermediate. The distinctive features, such as the isotopic pattern in the mass spectrum and the specific chemical shifts in the NMR spectra, serve as reliable fingerprints for the unambiguous identification of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.

References

  • PubChem. 5-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Tetrahydro-4H-pyran-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Whitman College. GCMS Section 6.13. Available at: [Link]

  • Organic Spectroscopy International. Mass Spectrum of Ethers. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, a key intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, a key intermediate in the development of various pharmacologically active molecules. This document delves into the strategic considerations for its synthesis, focusing on the prevalent Williamson ether synthesis and Mitsunobu reaction pathways. A detailed, field-tested experimental protocol is presented, alongside a thorough discussion of reaction mechanisms, purification strategies, and analytical characterization. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently and safely synthesize this valuable compound.

Introduction: Significance of the Target Molecule

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the bromo-benzonitrile moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the tetrahydropyran (THP) ether provides improved pharmacokinetic properties, including enhanced solubility and metabolic stability, to the final drug candidates. Its structural role can be seen in the development of potent and selective inhibitors for various protein kinases, which are pivotal targets in oncology and inflammatory diseases.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile involves the formation of an ether linkage between the phenolic oxygen of 5-bromo-2-hydroxybenzonitrile and the 4-position of a tetrahydro-2H-pyran ring. Two primary synthetic strategies are commonly employed for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

  • Williamson Ether Synthesis: This classical method involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a leaving group on the tetrahydropyran ring in an SN2 reaction.[1][2][3] The choice of base and a suitable leaving group on the THP ring are critical for the success of this reaction.

  • Mitsunobu Reaction: This powerful reaction allows for the formation of the ether bond under milder, neutral conditions. It involves the in-situ activation of the hydroxyl group of tetrahydro-2H-pyran-4-ol with a phosphine and an azodicarboxylate, followed by nucleophilic attack by the phenol.[4][5] This method is particularly useful when dealing with sensitive substrates.

The selection between these two pathways often depends on the availability of starting materials, desired reaction conditions, and scalability. For the synthesis of the title compound, both routes are viable and will be discussed in detail.

Synthetic Pathways and Mechanistic Insights

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2][3] The reaction proceeds via an SN2 mechanism, which dictates the need for a good leaving group on a primary or secondary carbon to avoid competing elimination reactions.

The overall transformation is depicted below:

Williamson Ether Synthesis 5-bromo-2-hydroxybenzonitrile 5-bromo-2-hydroxybenzonitrile Phenoxide Phenoxide Intermediate 5-bromo-2-hydroxybenzonitrile->Phenoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Phenoxide Product 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Phenoxide->Product SN2 Attack 4-halo-THP 4-halo-tetrahydro-2H-pyran (X = OTs, Br, I) 4-halo-THP->Product Byproduct Salt Byproduct (e.g., NaX)

Figure 1: General scheme of the Williamson ether synthesis.

Mechanism:

  • Deprotonation: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom at the 4-position of the tetrahydropyran ring, which bears a good leaving group (e.g., tosylate, bromide, or iodide).

  • Displacement: The attack proceeds via an SN2 pathway, leading to the displacement of the leaving group and the formation of the desired ether linkage.

Causality behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like NaH is often preferred for complete deprotonation, leading to faster reaction rates. However, milder bases like K₂CO₃ can also be effective, especially at elevated temperatures, and are often easier to handle on a large scale.

  • Leaving Group: A good leaving group is essential for an efficient SN2 reaction. Tosylates are excellent leaving groups, but 4-bromo or 4-iodotetrahydropyran can also be used.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), is typically used to dissolve the reactants and facilitate the SN2 reaction.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route to the target molecule, often with high yields and stereochemical inversion if a chiral alcohol is used (not applicable here).[4][5]

The overall transformation is as follows:

Mitsunobu Reaction Reactants 5-bromo-2-hydroxybenzonitrile + tetrahydro-2H-pyran-4-ol Intermediate Phosphonium Intermediate Reactants->Intermediate Reagents PPh3 + DIAD/DEAD Reagents->Intermediate Product 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Intermediate->Product SN2 Attack Byproducts Ph3PO + DIAD-H/DEAD-H

Figure 2: General scheme of the Mitsunobu reaction.

Mechanism:

  • Activation of Phosphine: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) activates triphenylphosphine (PPh₃) to form a phosphonium salt.

  • Formation of Oxyphosphonium Salt: The alcohol (tetrahydro-2H-pyran-4-ol) attacks the activated phosphine, forming an oxyphosphonium salt, which is a very good leaving group.

  • Nucleophilic Attack: The phenol (5-bromo-2-hydroxybenzonitrile) then acts as a nucleophile and attacks the carbon atom of the activated alcohol, displacing triphenylphosphine oxide (Ph₃PO).

Causality behind Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD or DIAD is the classic reagent set for the Mitsunobu reaction. The choice between DEAD and DIAD is often based on ease of handling and removal of the hydrazine byproduct.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common solvents for the Mitsunobu reaction.

  • Purification: A significant challenge with the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts, which often requires careful chromatography.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile via the Williamson ether synthesis, adapted from established methodologies for similar compounds.

Experimental_Workflow cluster_Reaction Reaction Setup cluster_Workup Work-up and Isolation cluster_Purification Purification Start Combine 5-bromo-2-hydroxybenzonitrile, K2CO3, and 4-bromotetrahydro-2H-pyran in DMF Heat Heat the mixture at 80-90 °C Start->Heat Monitor Monitor reaction progress by TLC/LC-MS Heat->Monitor Cool Cool the reaction mixture to room temperature Monitor->Cool Quench Pour into water and extract with Ethyl Acetate Cool->Quench Wash Wash the organic layer with water and brine Quench->Wash Dry Dry over anhydrous Na2SO4 and filter Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate) Concentrate->Chromatography Final_Product Obtain pure 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Chromatography->Final_Product

Sources

Foundational

An In-depth Technical Guide to the Starting Materials for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: A Key Building Block in Modern Drug Discovery 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a vital heterocyclic building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Drug Discovery

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a vital heterocyclic building block in medicinal chemistry. Its substituted benzonitrile framework serves as a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1] Consequently, the demand for well-defined intermediates like 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, which is a key component in the synthesis of potent and selective kinase inhibitors such as the dual c-Src/Abl inhibitor AZD0530, is consistently high.[2][3]

This guide provides a detailed examination of the strategic selection of starting materials and the core synthetic methodologies for preparing this important intermediate. We will delve into the retrosynthetic logic, compare common synthetic routes, and provide field-proven protocols to empower researchers in their drug development endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis is the cornerstone of an efficient synthetic plan. For 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, the most apparent disconnection is the ether linkage (C-O bond), as it is the most synthetically accessible bond to form. This disconnection immediately reveals the two primary precursor fragments.

G cluster_0 Primary Disconnection (Ether Bond) TM 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile SM1 Fragment A: 5-bromo-2-hydroxybenzonitrile (Phenolic Nucleophile) TM->SM1 C-O Ether Disconnection SM2 Fragment B: Tetrahydro-2H-pyran-4-ol Derivative (Alkyl Electrophile) TM->SM2 C-O Ether Disconnection

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis identifies two key starting materials:

  • Fragment A : 5-bromo-2-hydroxybenzonitrile . This molecule provides the core aromatic scaffold and acts as the nucleophile (after deprotonation).

  • Fragment B : A tetrahydro-2H-pyran-4-ol derivative . This fragment acts as the electrophile, requiring activation of the hydroxyl group into a suitable leaving group.

The subsequent sections will explore the synthesis of these fragments and the primary coupling strategies.

Synthetic Strategies and Core Starting Materials

Two principal strategies emerge from the retrosynthetic analysis for forging the key ether linkage: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Strategy 1: Williamson Ether Synthesis (The Classic Approach)

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[4][5]

  • Principle: The phenolic proton of 5-bromo-2-hydroxybenzonitrile is first removed by a base to generate a potent phenoxide nucleophile. This phenoxide then displaces a leaving group on the tetrahydro-2H-pyran-4-yl (THP) ring to form the desired ether.

  • Core Starting Materials:

    • 5-bromo-2-hydroxybenzonitrile : The phenolic component.

    • An activated THP derivative : Such as tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (THP-OTs) or 4-bromotetrahydro-2H-pyran. These are typically prepared from the commercially available tetrahydro-2H-pyran-4-ol .

    • A Base : Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

    • A Solvent : A polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically used.

  • Causality Behind Experimental Choices:

    • Choice of Leaving Group: Tosylates (-OTs) or mesylates (-OMs) are excellent leaving groups, often preferred over halides for their higher reactivity and cleaner reactions. They are readily prepared from the corresponding alcohol using tosyl chloride or mesyl chloride.

    • Choice of Base: Cesium carbonate is often superior to potassium carbonate in these reactions. The larger cesium ion leads to a "freer," more nucleophilic phenoxide and greater solubility of the salt in organic solvents, often accelerating the reaction and improving yields. Sodium hydride provides an irreversible deprotonation, which can be advantageous but requires stricter anhydrous conditions.[6]

G cluster_A Fragment A Preparation cluster_B Fragment B Preparation cluster_C Coupling Reaction A1 2-Hydroxybenzonitrile A2 5-bromo-2-hydroxybenzonitrile A1->A2 Bromination C1 Williamson Ether Synthesis (Base, Solvent) A2->C1 B1 Tetrahydro-2H-pyran-4-ol B2 THP-OTs / THP-Br B1->B2 Activation (e.g., TsCl) B2->C1 C2 Target Molecule C1->C2

Figure 2: Workflow for the Williamson Ether Synthesis route.
Strategy 2: Mitsunobu Reaction (A Milder Alternative)

The Mitsunobu reaction provides a powerful method for forming C-O bonds under mild, neutral conditions, directly coupling an alcohol with a nucleophile.[7]

  • Principle: This redox-condensation reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the hydroxyl group of tetrahydro-2H-pyran-4-ol in situ.[8] The weakly acidic 5-bromo-2-hydroxybenzonitrile then acts as the nucleophile to form the ether.

  • Core Starting Materials:

    • 5-bromo-2-hydroxybenzonitrile : The nucleophilic component.

    • Tetrahydro-2H-pyran-4-ol : The alcohol component, used directly without prior activation.

    • Triphenylphosphine (PPh₃) : The reducing agent.

    • An Azodicarboxylate : DEAD or DIAD, the oxidizing agent.

    • A Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are common choices.

  • Advantages & Considerations:

    • The Mitsunobu reaction avoids the need for a separate step to prepare an activated THP electrophile and circumvents the use of strong bases.

    • A key feature is the inversion of stereochemistry at the alcohol carbon, though this is not relevant for the achiral tetrahydro-2H-pyran-4-ol.

    • A significant drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and hydrazide byproducts, which can sometimes complicate purification.

In-Depth Protocol Analysis

This section details the synthesis of the key intermediate, 5-bromo-2-hydroxybenzonitrile, and provides a representative protocol for the final Williamson ether synthesis coupling step.

Part 1: Synthesis of the Key Intermediate: 5-bromo-2-hydroxybenzonitrile

This intermediate is crucial and can be prepared via several routes.[9] A common and reliable method is the direct bromination of 2-hydroxybenzonitrile (also known as salicylonitrile).

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-hydroxybenzonitrile in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

  • Cooling: Cool the solution in an ice bath to 0-5 °C to control the exothermicity of the bromination reaction.

  • Bromine Addition: Add a solution of bromine (Br₂) in the same solvent dropwise to the cooled solution with vigorous stirring. The addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[10]

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a solution of sodium bisulfite or sodium thiosulfate.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 5-bromo-2-hydroxybenzonitrile.[11]

Part 2: Final Coupling via Williamson Ether Synthesis

This protocol describes the reaction between 5-bromo-2-hydroxybenzonitrile and a pre-formed tetrahydro-2H-pyran-4-yl tosylate.

Step-by-Step Methodology:

  • Reagent Charging: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxybenzonitrile, cesium carbonate (Cs₂CO₃), and N,N-dimethylformamide (DMF).

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the cesium phenoxide salt.

  • Electrophile Addition: Add a solution of tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate in DMF to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting phenol has been consumed (typically 4-12 hours).

  • Cooling and Quenching: Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic extracts and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final product, 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, typically as a white to off-white solid.

Data Presentation: Representative Reagent Table

ReagentMW ( g/mol )EquivalentsAmountPurpose
5-bromo-2-hydroxybenzonitrile198.021.0(e.g., 5.0 g)Nucleophile Precursor
Tetrahydro-2H-pyran-4-yl tosylate270.331.1 - 1.3(e.g., 7.5 g)Electrophile
Cesium Carbonate (Cs₂CO₃)325.821.5 - 2.0(e.g., 12.3 g)Base
N,N-Dimethylformamide (DMF)73.09-(e.g., 50 mL)Solvent

Conclusion

The synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a well-established process pivotal to the development of advanced pharmaceutical agents. The strategic choice of starting materials hinges on a retrosynthetic disconnection of the key ether bond, leading primarily to two robust synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction. The Williamson approach, relying on the coupling of 5-bromo-2-hydroxybenzonitrile with an activated tetrahydro-2H-pyran-4-ol derivative, is often the method of choice for its reliability and scalability. A thorough understanding of the underlying reaction mechanisms and the rationale for selecting specific reagents, such as the preference for cesium carbonate as a base, enables researchers to optimize reaction conditions for improved yield and purity. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this critical drug development intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15323111, 2-Bromo-5-hydroxybenzonitrile. Retrieved from [Link]

  • LookChem (n.d.). High-Purity 5-Bromo-2-hydroxybenzonitrile: Synthesis & Applications. Retrieved from [Link]

  • Oh, H. & Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617. Available at: [Link]

  • Zhao, Z., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16479-16569. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 27(10), 3296. Available at: [Link]

  • Shell International Research Maatschappij N.V. (1971). Preparation of hydroxybenzonitriles. U.S. Patent 3,567,758.
  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(17), 5618. Available at: [Link]

  • Green, S., et al. (2007). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 50(17), 4094-4107. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar. Retrieved from [Link]

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  • Chemistry Steps (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

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  • Kysil, A., et al. (2017). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. Bioorganic & Medicinal Chemistry Letters, 27(4), 920-925. Available at: [Link]

  • Sun, H., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(12), 2095. Available at: [Link]

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Exploratory

potential applications of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry Applications of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Authored by a Senior Application Scientist Foreword: Unveiling the Potential of a Privileged Scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The careful orchestration of pharmacophoric elements can unlock new biological activities and provide pathways to improved efficacy, selectivity, and pharmacokinetic profiles. This guide delves into the untapped potential of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile , a compound that, while not extensively studied itself, is composed of structural motifs that are hallmarks of successful therapeutic agents. By dissecting its constituent parts—the brominated benzonitrile core and the tetrahydropyran ether linkage—we can illuminate a path forward for its application in medicinal chemistry, particularly in the realm of oncology and beyond. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a blend of established principles and forward-looking applications to inspire innovation.

The Architectural Blueprint: Deconstructing 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

The promise of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile lies in the synergistic interplay of its two primary structural components: the 5-bromo-2-hydroxybenzonitrile core and the tetrahydro-2H-pyran-4-ol moiety, linked by an ether bond.

  • The Bromo-Benzonitrile Moiety: A Versatile Pharmacophore The presence of a bromine atom and a nitrile group on the benzene ring offers several advantages in drug design. The bromine atom can act as a handle for further chemical modifications through cross-coupling reactions, or it can occupy a hydrophobic pocket in a target protein, enhancing binding affinity. The nitrile group is a versatile functional group that can participate in hydrogen bonding and can be metabolically stable. It is a common feature in many approved drugs, serving as a key interaction point with biological targets.

  • The Tetrahydropyran (THP) Ring: A "Smart" Solubilizing Group The tetrahydropyran ring is a saturated heterocyclic ether that is frequently incorporated into drug candidates to modulate their physicochemical properties.[1] It can improve aqueous solubility, reduce metabolic lability, and provide a three-dimensional structural element that can lead to enhanced target engagement.[1] Unlike more planar aromatic rings, the non-planar nature of the THP ring can allow for more specific and higher-affinity interactions with the target protein.

Synthesis and Physicochemical Properties

A plausible synthetic route to 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile involves the Williamson ether synthesis, a robust and well-established method for forming ethers.

Proposed Synthetic Pathway

The synthesis would commence with the reaction of 5-bromo-2-hydroxybenzonitrile with a suitable tetrahydro-2H-pyran-4-yl electrophile, such as tetrahydro-2H-pyran-4-yl tosylate, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Synthesis_of_5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile reagent1 5-bromo-2-hydroxybenzonitrile reaction K2CO3, DMF reagent1->reaction reagent2 Tetrahydro-2H-pyran-4-yl tosylate reagent2->reaction product 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile reaction->product Williamson Ether Synthesis

Caption: Proposed synthesis of the title compound via Williamson ether synthesis.

Physicochemical Data
PropertyValueSource
CAS Number 876918-62-6[2]
Molecular Formula C12H12BrNO2[2]
Molecular Weight 282.14 g/mol [2]
Appearance White to off-white solidInferred
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred

Potential Medicinal Chemistry Applications: A World of Opportunity

The true potential of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile lies in its utility as a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The presence of the nitrile and bromo functionalities provides two orthogonal handles for chemical elaboration.

A Scaffold for Novel Kinase Inhibitors

The tetrahydro-2H-pyran-4-yloxy moiety is a key feature in the potent and selective dual c-Src/Abl kinase inhibitor, AZD0530 (Saracatinib).[3][4] This provides a strong rationale for exploring the use of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile as a scaffold for new kinase inhibitors. The nitrile group can be transformed into various heterocycles known to interact with the hinge region of kinases, such as aminopyrimidines, quinazolines, or indazoles.

3.1.1. Proposed Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis_Workflow start 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile step1 Nitrile Transformation (e.g., to amidine, tetrazole) start->step1 step2 Heterocycle Formation (e.g., pyrimidine, quinazoline synthesis) step1->step2 step3 Palladium-Catalyzed Cross-Coupling (at the bromo position) step2->step3 step4 Introduction of Diversity Elements (e.g., amines, aryl groups) step3->step4 final_product Library of Potential Kinase Inhibitors step4->final_product

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Targeting Cancer Signaling Pathways

Given that structurally related compounds have shown activity against kinases like c-Src and Abl, it is plausible that derivatives of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile could modulate key signaling pathways implicated in cancer progression, such as those involved in cell proliferation, survival, and angiogenesis.[3][4]

3.2.1. Hypothetical Signaling Pathway Inhibition

Signaling_Pathway_Inhibition receptor Receptor Tyrosine Kinase (e.g., EGFR) src c-Src receptor->src downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) src->downstream proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival inhibitor Potential Inhibitor Derived from 5-bromo-2-(THP-oxy)benzonitrile inhibitor->src Inhibition

Caption: Hypothetical inhibition of the c-Src signaling pathway.

Beyond Oncology: Exploring Other Therapeutic Avenues

The pyran scaffold is not limited to oncology. Pyran-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and neuroprotective effects.[5][6] The tetrahydro-4H-pyran-4-one motif, a close relative of the tetrahydro-2H-pyran-4-yloxy group, is integral to therapeutics for neurological disorders.[1] Therefore, libraries derived from 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile could be screened against a broader range of biological targets to uncover novel therapeutic applications.

Experimental Protocols: From Benchtop to Biological Insight

To translate the potential of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile into tangible results, a systematic experimental approach is required. Below are representative protocols for the chemical modification of the scaffold and the biological evaluation of its derivatives.

Protocol for the Synthesis of a Tetrazole Derivative

This protocol describes the conversion of the nitrile group into a tetrazole, a common bioisostere for a carboxylic acid, which can participate in important hydrogen bonding interactions with biological targets.

Objective: To synthesize 5-(5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)phenyl)-1H-tetrazole.

Materials:

  • 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

  • Sodium azide (NaN3)

  • Triethylamine hydrochloride (Et3N·HCl)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrazole derivative.

Protocol for a Kinase Inhibition Assay (Example: c-Src)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase, such as c-Src.

Objective: To determine the IC50 value of a test compound against c-Src kinase.

Materials:

  • Recombinant human c-Src kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding recombinant c-Src kinase and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile represents a promising yet underexplored starting point for the development of novel therapeutic agents. Its constituent parts have a proven track record in successful drug discovery campaigns. The strategic combination of a versatile bromo-benzonitrile core with a property-modulating tetrahydropyran moiety provides a solid foundation for the generation of compound libraries with a high potential for biological activity. Future efforts should focus on the systematic exploration of the chemical space around this scaffold, guided by structure-based drug design principles and a comprehensive biological screening strategy. The insights and protocols provided in this guide are intended to serve as a catalyst for such endeavors, paving the way for the discovery of the next generation of innovative medicines.

References

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (n.d.). National Institutes of Health. Retrieved from [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006). PubMed. Retrieved from [Link]

  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. (2006). Figshare. Retrieved from [Link]

  • anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. (n.d.). Semantic Scholar. Retrieved from [Link]

  • ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. (2017). PubMed. Retrieved from [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (2020). PubMed. Retrieved from [Link]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. (n.d.). PubMed Central. Retrieved from [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Anti-tumorigenic action of 2-[piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2H-benzo(b)pyran: evidence for involvement of GPR30/EGFR signaling pathway. (2013). PubMed. Retrieved from [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design and synthesis of 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols as a novel series of antiatherogenic antioxidants. (2003). PubMed. Retrieved from [Link]

  • ANTI-PROLIFERATIVE ACTIVITIES OF 4H-PYRAN DERIVATIVES SYNTHESIZED FROM BENZOYLACETONE. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Bromo-2,3,5,6-tetrahydro-1,4-benzodioxine. (2024). PubChem. Retrieved from [Link]

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Foundational

Topic: 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Derivatives and Analogs: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile core is a quintessential example of a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile core is a quintessential example of a "privileged scaffold" in contemporary drug discovery. Its inherent structural features—a synthetically versatile brominated aromatic ring, a key nitrile functional group, and a pharmacokinetically favorable tetrahydropyran (THP) moiety—provide a robust platform for the development of potent and selective modulators of various high-value biological targets. This technical guide offers a senior application scientist's perspective on this scaffold, moving beyond simple facts to explain the causal relationships behind synthetic strategies and structure-activity relationship (SAR) trends. We will provide detailed, validated protocols, explore its application in the development of kinase inhibitors, and present a logical framework for analog design, all grounded in authoritative, verifiable references.

The Rationale of the Scaffold: Deconstructing the Components

The efficacy of the 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile scaffold is not accidental; it is a product of the synergistic interplay of its three primary components. Understanding the role of each is critical to appreciating its utility.

  • 5-Bromoaryl Moiety : The bromine atom is more than just a substituent; it is a key synthetic handle. Its presence facilitates a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic and predictable introduction of diverse aryl, heteroaryl, or alkyl groups. This is the primary vector for exploring the chemical space around the core and optimizing interactions with the target protein.

  • 2-Benzonitrile Group : The nitrile group is a weak hydrogen bond acceptor and a common pharmacophoric element. In many kinase inhibitors, for example, it forms a critical hydrogen bond with the "hinge" region of the enzyme's ATP-binding pocket, serving as a crucial anchoring point for the entire molecule.[1][2]

  • Tetrahydro-2H-pyran-4-yloxy Ether : The THP ring is a widely used motif in medicinal chemistry to improve the physicochemical properties of a lead compound.[3] It often enhances aqueous solubility and metabolic stability compared to more lipophilic groups, leading to improved pharmacokinetic (PK) profiles. The ether linkage provides a specific geometry and conformational flexibility that can be advantageous for fitting into a binding pocket.

Synthesis of the Core Intermediate: A Validated Protocol

The synthesis of the core scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group activates the ortho-position, facilitating the displacement of a suitable leaving group (commonly fluorine) by the alkoxide of tetrahydro-2H-pyran-4-ol.

Experimental Protocol: Synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

This protocol is a self-validating system; successful completion and characterization confirm the reactivity of the starting materials and the stability of the product under these conditions.

  • System Preparation:

    • A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

    • Causality: Anhydrous conditions are critical. The base used, sodium hydride, reacts violently with water, and the presence of water would quench the reactive alkoxide intermediate, halting the reaction.

  • Reagent Addition:

    • To the flask, add anhydrous N,N-Dimethylformamide (DMF, 50 mL) followed by tetrahydro-2H-pyran-4-ol (1.1 equivalents).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to the stirred solution.

    • Causality: The portion-wise addition of NaH at 0 °C is a critical safety measure to control the exothermic reaction and the evolution of hydrogen gas. The formation of the sodium alkoxide of the THP-alcohol is the key activation step.

  • Reaction Execution:

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a cloudy suspension.

    • Add a solution of 5-bromo-2-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF (20 mL) dropwise over 15 minutes.

    • Allow the reaction to stir at room temperature for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting benzonitrile is observed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Visualization of Synthetic Workflow

Caption: Workflow for the SNAr synthesis of the core scaffold.

Medicinal Chemistry Applications and SAR Analysis

The true value of this scaffold is realized in its derivatization to create potent and selective inhibitors for various therapeutic targets.

Primary Application: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[4][5] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies and autoimmune diseases, making BTK a high-priority therapeutic target.[1][2]

Structure-Activity Relationship (SAR) Insights:

The core scaffold serves as the eastern fragment of many BTK inhibitors. The bromine at position 5 is the key diversification point, typically via a Suzuki coupling, to introduce a western fragment that occupies another region of the ATP-binding site.

Derivative ExampleR-Group at 5-positionTargetIC₅₀ (nM)Rationale & Citation
Ibrutinib Analog 4-PhenoxyphenylBTK< 1The 4-phenoxyphenyl group provides optimal hydrophobic interactions within the active site. The core provides the hinge-binding nitrile.[2]
Acalabrutinib Analog PhenylcarboxamideBTK~5The carboxamide introduces additional hydrogen bonding capacity and can improve selectivity over other kinases.[2]
AZD0530 (Related Scaffold) Anilinoquinazolinec-Src/Abl< 10Demonstrates scaffold versatility. The core is modified to a quinazoline, but the THP-ether is retained for its PK benefits.[3]

Note: The IC₅₀ values are representative for the class of compounds and specific values vary based on the full molecular structure and assay conditions.

Logical Framework for Analog Design

The process of optimizing a lead compound based on this scaffold follows a logical, iterative process.

SAR_Logic node_scaffold Core Scaffold 5-Bromo-2-(THP-oxy)benzonitrile node_diversify Diversification Strategy Suzuki Coupling at C5-Br node_scaffold:f1->node_diversify:f0 node_r_groups Aryl Groups Heteroaryl Groups Amide-linked Groups node_diversify:f1->node_r_groups node_evaluate Biological Evaluation In vitro Kinase Assay (IC₅₀) Cell-based Potency Assay (EC₅₀) node_r_groups->node_evaluate:f0 node_optimize node_optimize node_evaluate->node_optimize:f0 node_optimize->node_diversify:f0 Iterative Cycle node_lead Lead Candidate node_optimize->node_lead

Caption: Iterative cycle of drug design based on the core scaffold.

Conclusion and Future Outlook

The 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile scaffold is a testament to the power of rational drug design. Its synthetic accessibility and modular nature allow for the rapid generation of diverse chemical libraries. The well-defined roles of its constituent parts provide a clear framework for establishing robust structure-activity relationships. While its most prominent success has been in the field of BTK inhibitors for oncology and immunology, the inherent versatility of the scaffold ensures its continued exploration for other kinase targets and beyond. Future work will likely focus on developing derivatives with highly specific kinase selectivity profiles to minimize off-target effects and on creating novel bioisosteric replacements for the nitrile group to explore alternative binding modes and intellectual property space. This scaffold is, and will remain, a cornerstone of modern medicinal chemistry programs.

References

  • Nazari, Z., et al. (2017). Pyran derivatives: a patent review. Expert Opinion on Therapeutic Patents, 27(10), 1141-1165. While this is a general review, it establishes the broad biological relevance of the pyran moiety. Available at: [Link]

  • Zhang, J., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(1), 118. Available at: [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. Available at: [Link]

  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200. Available at: [Link]

  • Guilhot, F., et al. (2022). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 15(7), 830. Available at: [Link]

  • Shcherbyna, R., et al. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Česká a slovenská farmacie, 72(4), 190-200. Available at: [Link]

  • Al-Ostath, A., et al. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Heliyon, 8(11), e11617. Available at: [Link]

  • Mohareb, R. M., et al. (2014). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 7(5), 735-742. Available at: [Link]

  • Wang, M., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 63(22), 13736-13755. Available at: [Link]

  • Kumar, S., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure & Dynamics, 41(1), 224-242. Available at: [Link]

  • Quaglia, W., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9.(1) From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6355-6366. Available at: [Link]

  • Kumar, D., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7, 36977-36999. Available at: [Link]

  • Aparoy, P., et al. (2012). Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. Current Medicinal Chemistry, 19(22), 3763-3778. Available at: [Link]

  • Maurya, S., et al. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences, 13(2), 800-815. Available at: [Link]

  • ResearchGate. (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. Figure from a publication. Available at: [Link]

  • LIMU-DR Home. (n.d.). Structures Activity Relationship. Presentation slides. Available at: [Link]

  • Wang, M., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Shumba, P., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. Available at: [Link]

  • Ermili, A., et al. (1977). [Chemical and pharmacologic study on pyran derivatives. IX. Synthesis of 2-dialkylaminochromones]. Il Farmaco; edizione scientifica, 32(10), 713-24. Available at: [Link]

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Exploratory

safety and handling of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

An In-Depth Technical Guide to the Safe Handling of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 5-bromo-2-(te...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile (CAS No: 876918-62-6). As a key intermediate in pharmaceutical research and drug development, particularly in the synthesis of kinase inhibitors, understanding its physicochemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.

Compound Profile and Hazard Identification

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a substituted benzonitrile derivative. Its structure incorporates a brominated aromatic ring, a nitrile functional group, and a tetrahydropyran ether linkage. This combination of functional groups dictates its reactivity and toxicological profile. The compound is a white solid at room temperature and requires refrigerated storage.[2]

Physicochemical Data

A summary of the key physical and chemical properties is essential for anticipating its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 876918-62-6[2][3]
Molecular Formula C₁₂H₁₂BrNO₂[3]
Molecular Weight 282.14 g/mol [3]
Appearance White Solid[2]
Storage Temperature 2-8°C[2]
Boiling Point (Predicted) 395.5 ± 42.0 °C[2]
Density (Predicted) 1.48 ± 0.1 g/cm³[2]
GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized framework for understanding the hazards associated with this compound. It is classified under GHS07, signifying that it can cause less severe, but still significant, hazards.[2]

GHS PictogramSignal WordHazard StatementsPrecautionary Statements

Warning H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationPrevention: P261, P264, P270, P271, P280Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362Storage: P403+P233, P405Disposal: P501

Expert Insight: The hazard profile indicates multiple routes of potential exposure (oral, dermal, inhalation). The primary concerns are acute toxicity and irritation.[2] While some simple nitriles can be metabolized to release cyanide, this is not a universal rule for all nitrile-containing compounds; for instance, benzonitrile itself has not been shown to be metabolized to cyanide.[4] However, due to the lack of specific metabolic data for this substituted derivative, a precautionary principle must be applied, and exposure must be rigorously minimized.

Pre-Handling Risk Assessment and Control Measures

A systematic risk assessment is not merely a procedural formality; it is a critical scientific step to ensure a safe experimental environment. The causality is clear: understanding the risks allows for the implementation of specific, targeted controls. This workflow should be documented before any new protocol involving this compound is initiated.

RiskAssessment cluster_planning Phase 1: Planning & Evaluation cluster_controls Phase 2: Control Implementation P1 Review SDS and Literature for 5-bromo-2-(THP-4-yloxy)benzonitrile P2 Identify Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye/Respiratory Irritant P1->P2 P3 Evaluate Experimental Protocol: - Quantity of material? - Solid or solution? - Heating or sonication? P2->P3 C1 Select Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) P3->C1 Assess Exposure Potential C2 Define PPE Requirements (Gloves, Goggles, Lab Coat) C1->C2 C3 Prepare Spill & Waste Management Plan C2->C3 R Ready to Proceed C3->R

Caption: Risk assessment workflow prior to handling the compound.

Engineering Controls

Engineering controls are the most reliable way to mitigate exposure because they are designed to isolate the hazard from the operator.[5]

  • Chemical Fume Hood: All handling of the solid powder form of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable and directly addresses the inhalation hazard (H332) and the risk of respiratory irritation (H335).[2][6]

  • Ventilated Enclosures: For less hazardous operations involving dilute solutions, a ventilated balance enclosure can provide sufficient protection.

Administrative Controls

Administrative controls are procedural safeguards that supplement engineering controls.[5]

  • Designated Areas: All work with this compound should occur in a designated area, clearly marked with appropriate hazard signs.[6]

  • Minimization: Use the smallest quantity of the chemical necessary for the experiment to reduce the potential impact of a spill or exposure.[6]

  • Work Practices: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense. Its selection must be directly informed by the identified hazards. The logic is to create an impermeable barrier between the researcher and the chemical.

PPELogic cluster_ppe Required PPE Hazard Identified Hazards: H312 (Dermal Toxicity) H315 (Skin Irritation) H319 (Eye Irritation) Gloves Chemical-Resistant Gloves (e.g., Butyl Rubber, Nitrile - double-gloved) Hazard->Gloves Protects Skin Eyes Splash-Proof Goggles or Face Shield Hazard->Eyes Protects Eyes Body Laboratory Coat (Buttoned, full-length) Hazard->Body Protects Skin & Clothing

Caption: Logic for selecting appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber). Double-gloving with nitrile gloves is a recommended practice.Protects against dermal absorption (H312) and skin irritation (H315). General guidance for benzonitriles suggests materials like Butyl Rubber.[8] Always inspect gloves for integrity before use.[7]
Eye Protection ANSI Z87.1-compliant splash-proof chemical goggles. A face shield should be worn over goggles if there is a significant splash risk.Protects against serious eye irritation (H319). Standard safety glasses do not provide adequate protection from splashes.[8]
Body Protection A clean, buttoned laboratory coat with full-length sleeves.Prevents contamination of personal clothing and protects against incidental skin contact.[8]

Standard Operating Procedures (SOPs)

Protocol for Weighing and Solution Preparation

This protocol is designed to minimize aerosolization of the solid powder and prevent contamination.

  • Preparation: Don all required PPE (lab coat, splash goggles, double gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Decontamination: Wipe down the balance and surrounding surfaces within the fume hood with 70% ethanol.

  • Containment: Place a weigh boat on the analytical balance. Tare the balance.

  • Dispensing: Carefully transfer the desired amount of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile from the stock container to the weigh boat using a clean spatula. Avoid creating dust. Close the stock container immediately.[6]

  • Transfer: Carefully transfer the weighed solid into the destination vessel.

  • Dissolution: Add the solvent to the vessel while it is still inside the fume hood.

  • Clean-up: Dispose of the weigh boat and any contaminated wipes in the designated "Halogenated Organic Solid Waste" container.

  • Final Decontamination: Wipe down the spatula, balance, and all work surfaces again. Wash hands thoroughly after exiting the lab.

Storage and Transport
  • Storage: Store the compound in its original, tightly sealed container in a refrigerator at 2-8°C.[2] The storage area should be secure and accessible only to authorized personnel.

  • Transport: When moving the compound within the laboratory or between buildings, use secondary containment (e.g., a sealed, unbreakable container) to prevent spills in case the primary container is dropped or broken.[6]

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and correct response is critical. The following procedures are designed to mitigate harm effectively.

EmergencyResponse cluster_routes Exposure Route cluster_actions Immediate Actions Start Exposure Event Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation WashSkin Remove contaminated clothing. Flush with water for 15+ min. Skin->WashSkin WashEyes Flush with eyewash for 15+ min. Hold eyelids open. Eyes->WashEyes FreshAir Move to fresh air immediately. Inhalation->FreshAir Notify Notify Supervisor & Seek Medical Attention (Bring SDS) WashSkin->Notify WashEyes->Notify FreshAir->Notify

Caption: Emergency response flowchart for personnel exposure.

Exposure ScenarioImmediate First Aid Response
Skin Contact Immediately remove all contaminated clothing.[9] Promptly flush the affected area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of all eye and lid surfaces.[10][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
Inhalation Move the exposed individual to fresh air at once.[13] If breathing is difficult or has stopped, provide respiratory support. Keep the person warm and at rest. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[14]

Spill and Waste Disposal Management

Proper containment and disposal are crucial for protecting both personnel and the environment.

Spill Response Protocol (Small Scale)
  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • Assess: If the spill is large or you are unsure how to proceed, evacuate and call emergency services.

  • Control: Ensure the fume hood is operational. If safe to do so, prevent the spread of the spill.

  • Absorb: For a solid spill, carefully sweep or scoop the material into a labeled waste container, avoiding dust generation. For a liquid spill, cover with a compatible absorbent material (e.g., vermiculite, not paper towels).[9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Place all contaminated materials (absorbent, gloves, etc.) into a sealed container labeled "Halogenated Organic Waste."

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.

Waste Disposal

As a brominated organic compound, 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile must not be disposed of down the drain or in regular trash.

  • Waste Stream: All waste containing this compound, including contaminated consumables, must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[15]

  • Final Disposal: The material should be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to handle the resulting hydrobromic acid.[16]

References

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. (URL: [Link])

  • Benzonitrile - HAZARD SUMMARY - New Jersey Department of Health. (URL: [Link])

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (URL: [Link])

  • Chemical Emergencies, Exposures, and Spills - Florida State University Environmental Health and Safety. (URL: [Link])

  • Bromination Process For Disposal Of Spilled Hazardous Materials - EPA. (URL: [Link])

  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf. (URL: [Link])

  • Hazardous Chemical Exposures | Office of Environmental Health and Safety - Princeton University. (URL: [Link])

  • Bromine water - disposal - Chemtalk. (URL: [Link])

  • Emergency Procedures for Incidents Involving Chemicals - University of Kentucky Research Safety. (URL: [Link])

  • Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed. (URL: [Link])

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - University of Pennsylvania. (URL: [Link])

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (URL: [Link])

  • What to do in a chemical emergency - GOV.UK. (URL: [Link])

  • Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities - BioProcess International. (URL: [Link])

  • 2-Bromo-5-hydroxybenzonitrile | C7H4BrNO - PubChem. (URL: [Link])

  • Purification of liquid bromine contaminated with organic impurities - Google P

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a key building block in the synthesis of a variety of pharmacologically active molecules...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a substituted benzonitrile core coupled with a tetrahydropyran moiety, makes it a valuable intermediate in the development of novel therapeutics. This document provides a detailed experimental protocol for the synthesis of this compound, grounded in established chemical principles. We will explore two common and effective methods for this transformation: the Williamson Ether Synthesis and the Mitsunobu Reaction. For each method, we will delve into the mechanistic underpinnings, provide a step-by-step experimental procedure, and discuss the rationale behind the choice of reagents and conditions.

Chemical Properties and Structure

PropertyValue
Molecular Formula C₁₂H₁₂BrNO₂
Molecular Weight 282.14 g/mol
Appearance White to off-white solid
CAS Number 876918-62-6

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[1][2] In this case, the phenoxide of 5-bromo-2-hydroxybenzonitrile acts as the nucleophile, attacking an electrophilic tetrahydro-2H-pyran derivative.

Mechanistic Rationale

The reaction proceeds in two main stages. First, a base is used to deprotonate the hydroxyl group of 5-bromo-2-hydroxybenzonitrile, forming a more potent nucleophile, the phenoxide ion. This phenoxide then attacks the carbon atom bearing a good leaving group (e.g., a tosylate or halide) on the tetrahydropyran ring, displacing the leaving group and forming the desired ether linkage. For this synthesis, using 4-bromotetrahydro-2H-pyran or tetrahydropyran-4-yl 4-methylbenzenesulfonate as the electrophile is a common strategy. The Sₙ2 nature of the reaction dictates that a good, non-hindered electrophile is crucial for high yields.[2][3]

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 5-bromo-2-hydroxybenzonitrile in anhydrous DMF B Add base (e.g., NaH or K₂CO₃) to form the phenoxide A->B Deprotonation C Add electrophile (e.g., 4-bromotetrahydro-2H-pyran) B->C Nucleophilic Attack D Heat the reaction mixture (e.g., 60-80 °C) C->D E Monitor progress by TLC D->E F Quench the reaction with water E->F Upon completion G Extract with an organic solvent (e.g., ethyl acetate) F->G H Wash organic layer with brine G->H I Dry over anhydrous Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K

Caption: Workflow for the Williamson Ether Synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Notes
5-bromo-2-hydroxybenzonitrile198.021.0 g (5.05 mmol, 1.0 eq)Starting material
Sodium hydride (60% dispersion in oil)24.000.24 g (6.06 mmol, 1.2 eq)Strong base, handle with care
or Potassium carbonate138.211.05 g (7.58 mmol, 1.5 eq)Milder, safer base
4-bromotetrahydro-2H-pyran165.031.0 g (6.06 mmol, 1.2 eq)Electrophile
Anhydrous Dimethylformamide (DMF)73.0920 mLAnhydrous solvent
Ethyl acetate-As neededExtraction solvent
Water (deionized)-As neededFor quenching and washing
Brine (saturated NaCl solution)-As neededFor washing
Anhydrous sodium sulfate-As neededDrying agent
Silica gel-As neededFor column chromatography
Hexanes/Ethyl Acetate mixture-As neededEluent for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-hydroxybenzonitrile (1.0 g, 5.05 mmol).

  • Dissolve the starting material in anhydrous DMF (20 mL).

  • Base Addition (Choose one):

    • Sodium Hydride: Carefully add sodium hydride (60% dispersion in oil, 0.24 g, 6.06 mmol) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the phenoxide.

    • Potassium Carbonate: Add potassium carbonate (1.05 g, 7.58 mmol) to the solution.

  • Electrophile Addition: Add 4-bromotetrahydro-2H-pyran (1.0 g, 6.06 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile as a white solid.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of esters, ethers, and other functional groups with inversion of stereochemistry at the alcohol carbon.[4][5] This reaction utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate an alcohol for nucleophilic attack.[6][7]

Mechanistic Rationale

In this context, tetrahydro-4H-pyran-4-ol is the alcohol component. The reaction is initiated by the formation of a betaine from triphenylphosphine and DIAD. This betaine then deprotonates the acidic 5-bromo-2-hydroxybenzonitrile. The resulting phenoxide then acts as the nucleophile, attacking the activated alcohol (tetrahydro-4H-pyran-4-ol) in an Sₙ2 fashion. A key advantage of the Mitsunobu reaction is its typically mild reaction conditions.[6] However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification.

Experimental Workflow Diagram

Mitsunobu_Reaction cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification A Dissolve 5-bromo-2-hydroxybenzonitrile, tetrahydro-4H-pyran-4-ol, and PPh₃ in anhydrous THF B Cool the solution to 0 °C A->B C Add DIAD or DEAD dropwise B->C Activation D Allow to warm to room temperature and stir for 12-24 hours C->D E Monitor progress by TLC D->E F Concentrate the reaction mixture E->F Upon completion G Purify directly by column chromatography F->G

Caption: Workflow for the Mitsunobu Reaction for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Notes
5-bromo-2-hydroxybenzonitrile198.021.0 g (5.05 mmol, 1.0 eq)Starting material
Tetrahydro-4H-pyran-4-ol102.130.62 g (6.06 mmol, 1.2 eq)Alcohol component
Triphenylphosphine (PPh₃)262.291.59 g (6.06 mmol, 1.2 eq)Phosphine reagent
Diisopropyl azodicarboxylate (DIAD)202.211.2 mL (6.06 mmol, 1.2 eq)Azodicarboxylate reagent
Anhydrous Tetrahydrofuran (THF)72.1125 mLAnhydrous solvent
Silica gel-As neededFor column chromatography
Hexanes/Ethyl Acetate mixture-As neededEluent for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromo-2-hydroxybenzonitrile (1.0 g, 5.05 mmol), tetrahydro-4H-pyran-4-ol (0.62 g, 6.06 mmol), and triphenylphosphine (1.59 g, 6.06 mmol).

  • Dissolve the solids in anhydrous THF (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 mL, 6.06 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Directly load the crude residue onto a silica gel column and purify by flash chromatography using a hexanes/ethyl acetate gradient to yield the final product.

Characterization

The synthesized 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the ether linkage.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the nitrile (C≡N) and ether (C-O-C) bonds.

  • Melting Point Analysis: To assess the purity of the crystalline solid product.

Safety Precautions

  • Sodium Hydride: A highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas. Handle only in an inert atmosphere and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DIAD/DEAD: These are potentially explosive and should be handled with care, avoiding heat and shock.[6]

  • Solvents: DMF and THF are flammable and should be used in a well-ventilated fume hood.

  • Always wear appropriate PPE when handling any chemicals.

Conclusion

This guide provides two robust and reliable methods for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile. The Williamson ether synthesis is a classical and cost-effective approach, particularly suitable for larger-scale synthesis. The Mitsunobu reaction offers a milder alternative, though it may require more careful purification to remove byproducts. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. By following these detailed protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

  • Organic Synthesis. Mitsunobu reaction. Available from: [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. Available from: [Link]

  • ResearchGate. A Practical Synthesis of 2-Substituted 5-Bromoindoles. Available from: [Link]

  • Butt, M. H., & Zhang, W. (2015). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 12(4), 356-373.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available from: [Link]

  • Chai, Y., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(1), 133.
  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available from: [Link]

  • LibreTexts Chemistry. 12. The Williamson Ether Synthesis. Available from: [Link]

  • LibreTexts Chemistry. 11.8: Williamson Ether Synthesis. Available from: [Link]

  • Chem-Station. Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. A short synthesis of the 2-bromo-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine building block. Available from: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]

  • Acta Chimica Slovenica. Novel 5,6,7,8-tetrahydrobenzo[b]pyran Derivatives: Synthesis and Anticancer Activity. Available from: [Link]

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Application

Application Notes and Protocols for the Synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile via Williamson Ether Synthesis

Authored by: Your Senior Application Scientist Abstract: This document provides a comprehensive guide for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, a potentially valuable building block in pha...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract: This document provides a comprehensive guide for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, a potentially valuable building block in pharmaceutical and materials science research. The protocol herein is centered around the robust and widely applicable Williamson ether synthesis. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental protocol, and provide insights into product characterization and troubleshooting. The information is tailored for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary knowledge for the successful synthesis and application of this compound.

Introduction: The Strategic Application of Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a premier method for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction's enduring utility lies in its reliability and broad scope, which involves the reaction of an alkoxide ion with a primary alkyl halide through an S(_N)2 mechanism.[2] In the context of medicinal chemistry, the synthesis of aryl ethers is of particular importance, as the ether linkage is a common motif in a vast array of biologically active molecules.[3][4]

The target molecule, 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, incorporates several key structural features: a substituted benzonitrile, a bromine atom which can serve as a handle for further functionalization (e.g., in cross-coupling reactions), and a tetrahydropyran (THP) ether. The THP moiety is often used to increase the solubility and modulate the pharmacokinetic properties of drug candidates.[5][6] This application note details a representative protocol for the synthesis of this compound, leveraging the reaction of 5-bromo-2-hydroxybenzonitrile with a suitable tetrahydropyranyl electrophile.

Reaction Scheme and Mechanism

The synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile proceeds via a two-step, one-pot reaction. The first step involves the deprotonation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile using a strong base, typically sodium hydride (NaH), to form a sodium phenoxide intermediate.[7][8] This highly nucleophilic phenoxide then undergoes an S(_N)2 reaction with an appropriate electrophile, such as tetrahydropyran-4-yl tosylate, to yield the desired ether product.

Reaction Scheme:

The mechanism is a classic S(_N)2 pathway where the phenoxide ion acts as the nucleophile and attacks the carbon atom bearing the tosylate leaving group.[7] The choice of a primary or secondary alkyl halide (or in this case, a sulfonate ester) is crucial, as tertiary halides will predominantly lead to elimination by an E2 mechanism.[9]

Reaction Mechanism Diagram:

Williamson_Ether_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Phenol 5-bromo-2-hydroxybenzonitrile Phenoxide Sodium 5-bromo-2-cyanophenoxide Phenol->Phenoxide Deprotonation NaH NaH NaH->Phenol H2 H₂ (gas) Phenoxide->H2 Product 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Phenoxide->Product SN2 Attack Electrophile Tetrahydropyran-4-yl Tosylate Electrophile->Product Leaving_Group Sodium Tosylate Product->Leaving_Group

Caption: The Williamson ether synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Reagents and Equipment
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
5-bromo-2-hydroxybenzonitrile40530-18-5198.021.0 g5.051.0
Sodium Hydride (60% dispersion in oil)7646-69-724.000.24 g6.061.2
Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate102140-58-7256.321.43 g5.551.1
Anhydrous Tetrahydrofuran (THF)109-99-9-20 mL--
Saturated aq. NH₄Cl--20 mL--
Ethyl Acetate141-78-6-50 mL--
Brine--20 mL--
Anhydrous Sodium Sulfate7757-82-6-As needed--

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel)

Safety Precautions
  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[10] Handle NaH in a fume hood under an inert atmosphere. Ensure all glassware is thoroughly dried before use. To quench residual NaH, slowly add isopropanol followed by methanol and then water, all under cooling.

  • Anhydrous THF: THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step-by-Step Procedure
  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzonitrile (1.0 g, 5.05 mmol).

    • Seal the flask with a septum and purge with inert gas.

  • Deprotonation:

    • Add anhydrous THF (10 mL) to the flask via syringe.

    • Cool the resulting solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in oil, 0.24 g, 6.06 mmol) portion-wise to the stirred solution over 10 minutes. Caution: Hydrogen gas evolution will occur.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide should result in a clear solution or a fine suspension.

  • S(_N)2 Reaction:

    • In a separate dry flask, dissolve tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (1.43 g, 5.55 mmol) in anhydrous THF (10 mL).

    • Add the solution of the electrophile dropwise to the phenoxide solution at room temperature over 15 minutes.

    • Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The product should have a higher R(_f) value than the starting phenol. Visualize the spots under UV light.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[11]

    • A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile as a solid or oil.

Experimental Workflow Diagram

workflow start Start prep Prepare Dry Glassware & Reagents start->prep deprotonation Deprotonation of Phenol (NaH, THF, 0°C to RT) prep->deprotonation sn2 SN2 Reaction with THP-OTs (THF, 50°C) deprotonation->sn2 monitoring Monitor by TLC sn2->monitoring monitoring->sn2 Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Flash Column Chromatography workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: A streamlined workflow for the synthesis of the target molecule.

Characterization of the Product

The identity and purity of the synthesized 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile should be confirmed using standard analytical techniques.[12][13]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons in the range of δ 7.0-7.6 ppm, a multiplet for the methine proton of the THP ring adjacent to the ether oxygen around δ 4.6-4.8 ppm, and multiplets for the other THP ring protons between δ 1.8-2.2 ppm and δ 3.6-4.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Key signals would be the nitrile carbon (~117 ppm), the aromatic carbons (some of which will show C-Br coupling), and the carbons of the THP ring, with the carbon attached to the ether oxygen appearing around δ 70-75 ppm.

  • Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak [M+H]⁺ at m/z 282.0 and/or [M+Na]⁺ at m/z 304.0, corresponding to the molecular formula C₁₂H₁₂BrNO₂. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) should be observed.

  • IR Spectroscopy (ATR): A strong absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch should be present. The C-O-C stretching vibrations of the ether will appear in the region of 1250-1050 cm⁻¹.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low or no product yield 1. Incomplete deprotonation of the phenol.[14]2. Inactive sodium hydride (due to moisture exposure).3. Poor quality of the electrophile.1. Use a stronger base or increase the reaction time for deprotonation.2. Use fresh, anhydrous sodium hydride.3. Verify the purity of the electrophile by NMR.
Presence of unreacted starting phenol 1. Insufficient amount of base or electrophile.2. Reaction time is too short.1. Ensure the correct stoichiometry of reagents.2. Increase the reaction time and continue monitoring by TLC.
Formation of elimination side-product 1. Reaction temperature is too high.2. The electrophile is too sterically hindered (not an issue with the proposed secondary tosylate, but a general consideration).[9]1. Lower the reaction temperature.2. If applicable, choose a less sterically hindered electrophile.
Difficult purification 1. The product and starting material have similar polarities.2. Presence of multiple side-products.1. Optimize the eluent system for column chromatography to achieve better separation.2. Re-evaluate the reaction conditions to minimize side-product formation.

References

  • Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. [Link]

  • ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. [Link]

  • Toboc. (n.d.). 5-Bromo-2-Hydroxybenzonitrile | Properties, Uses, Safety Data & Reliable Supplier in China. [Link]

  • Reddit. (n.d.). Sodium Hydride Help. [Link]

  • National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. [Link]

  • De Gruyter. (2024). Synthetic Methods for Alkyl Aryl Ethers. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

  • PubMed. (n.d.). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]

  • BMRB. (n.d.). bmse000284 Benzonitrile. [Link]

  • ResearchGate. (2025). Synthesis of substituted tetrahydropyran-4-one and its oxime. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • ACS Publications. (n.d.). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzonitrile. [Link]

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Method

Suzuki coupling with 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

An Application Guide: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Biaryl Nitriles from 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Introduction The Suzuki-Miyaura cross-coupling reaction stan...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Biaryl Nitriles from 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[1][2] Its significance in the synthesis of polyolefins, styrenes, and particularly substituted biphenyls was recognized with the 2010 Nobel Prize in Chemistry.[1] The biaryl structural motif is a privileged scaffold in numerous fields, including pharmaceuticals, agrochemicals, and materials science.[3]

This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile . This substrate is a valuable building block, featuring a reactive aryl bromide handle for coupling, a synthetically versatile nitrile group, and a tetrahydropyran (THP) ether, which serves as a robust protecting group for the phenolic oxygen. The protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize complex biaryl structures from this intermediate.

Reaction Principle: The Catalytic Cycle

The efficacy of the Suzuki coupling lies in a well-defined palladium catalytic cycle. A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (R¹-X), in this case, our bromo-benzonitrile derivative. The palladium atom inserts itself into the carbon-bromine bond, forming a new Pd(II) complex. This is often the rate-determining step of the reaction.[4]

  • Transmetalation : Before this step can occur, the organoboron compound (R²-BY₂) must be activated by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R²-B(OH)₃⁻).[1] This activated species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The precise mechanism of this transfer is complex but is facilitated by the base.[1][6]

  • Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Biaryl Product) pd2_trans->product aryl_halide R¹-X (Aryl Bromide) aryl_halide->pd2_ox boronic_acid R²-B(OH)₂ (Boronic Acid) borate [R²-B(OH)₃]⁻ ('Ate' Complex) boronic_acid->borate Activation base Base (e.g., CO₃²⁻) base->borate borate->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a representative procedure for coupling 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile with a generic arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.

Materials and Reagents
ReagentGradeTypical SupplierNotes
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile>97%VariousStarting aryl bromide.
Arylboronic Acid>97%VariousCoupling partner (e.g., Phenylboronic acid). Use 1.1–1.5 equivalents.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichlorideCatalyst gradeVariousPd(dppf)Cl₂, a robust and versatile catalyst.[7] Use 1–5 mol%.
Potassium Carbonate (K₂CO₃)Anhydrous, powderVariousBase. Use 2.0–3.0 equivalents. Cesium carbonate can be a good alternative.[8]
1,4-DioxaneAnhydrousVariousPrimary organic solvent.[9]
Deionized WaterN/AN/ACo-solvent for dissolving the base.
Ethyl AcetateReagent gradeVariousFor extraction.
Brine (Saturated NaCl solution)N/AN/AFor washing during work-up.
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousVariousFor drying the organic layer.
Silica GelFlash chromatographyVariousFor purification.
Equipment
  • Round-bottom flask or reaction vial suitable for the reaction scale

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Safety Precautions
  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

  • Bases: Anhydrous potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst. Ensure all steps are performed under an inert atmosphere.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

    • Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to remove oxygen.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe. A common solvent ratio is 4:1 to 5:1 dioxane:water.[10] The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 eq., 2 mol%), to the flask. The mixture may change color upon catalyst addition.

  • Reaction Execution:

    • With the inert gas flow maintained through the condenser, lower the flask into a preheated oil bath set to 80–90 °C.[7]

    • Stir the reaction mixture vigorously for 4–16 hours.

  • Monitoring the Reaction:

    • Periodically check the reaction's progress by TLC. To take a sample, briefly remove the septum and use a capillary tube to spot the mixture on a TLC plate. Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The product should appear as a new, higher Rf spot compared to the starting bromide.

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by the consumption of the starting bromide on TLC), remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.[11]

    • Combine all organic layers and wash them sequentially with water and then with brine to remove residual base and inorganic salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[11]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.[10]

    • Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis to isolate the pure biaryl product.

    • Combine the product-containing fractions and remove the solvent via rotary evaporation to yield the final product.

Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Work-up & Purification cluster_analysis Analysis A Combine Reactants: Aryl Bromide, Boronic Acid, Base B Inert Atmosphere: Purge with N₂/Ar A->B C Add Solvents (Dioxane/H₂O) and Pd Catalyst B->C D Heat to 80-90 °C with Vigorous Stirring C->D E Monitor by TLC D->E E->D Incomplete F Cool to RT Quench with H₂O E->F Complete G Extract with Ethyl Acetate F->G H Wash with Brine Dry over MgSO₄ G->H I Concentrate via Rotovap H->I J Purify by Flash Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently anhydrous solvents or reagents. 3. Base is not strong enough or has poor solubility. 4. Reaction temperature is too low.1. Ensure the reaction setup is completely purged with inert gas before adding the catalyst. Use fresh catalyst. 2. Use anhydrous grade solvents. Dry the base if necessary. 3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[10] Ensure vigorous stirring. 4. Increase the temperature in 10 °C increments.
Formation of Side Products 1. Protodeboronation: The boronic acid is replaced by a hydrogen atom.[9] 2. Homocoupling: Two molecules of the boronic acid couple together. 3. Dehalogenation: The starting aryl bromide is reduced.1. Use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid a large excess. Ensure the base is added correctly. 2. This often points to issues with the catalyst or presence of oxidants (air). Ensure a properly deoxygenated environment. 3. Ensure the reaction is not run for an excessively long time after completion.
Difficult Purification 1. Product co-elutes with starting material or side products. 2. Residual palladium in the final product.1. Optimize the chromatography eluent system. A shallower gradient or a different solvent system (e.g., DCM/Methanol) may be necessary. 2. After chromatography, the product can be dissolved in a solvent like ethyl acetate and filtered through a small plug of Celite or silica to remove residual palladium black.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Mata, J., & Soler, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
  • American Chemical Society. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]

  • American Chemical Society. (2026, January 21). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Retrieved from [Link]

  • ResearchGate. (2025, August 9). [Chemistry and pharmacology of pyran derivatives. XVII. Synthesis of 2-(dialkylamino)-5-hydroxychromones and their transformation to derivatives of 2H-pyran[4,3,2-de]-1-benzopyran]. Retrieved from [Link]

  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Scale-Up Synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Abstract This document provides a comprehensive guide for the scale-up synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, a key intermediate in the development of various therapeutic agents. The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, a key intermediate in the development of various therapeutic agents. The synthesis is based on the Williamson ether synthesis, a robust and scalable method for the formation of ether linkages. This guide delves into the mechanistic rationale, a detailed step-by-step protocol, critical scale-up considerations, and in-depth analytical methods for reaction monitoring and final product characterization. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: Significance of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a valuable building block in medicinal chemistry. The substituted benzonitrile moiety is a common feature in a variety of biologically active molecules, while the tetrahydropyran (THP) ether provides a stable, yet readily cleavable, protecting group for the phenolic oxygen. This structural combination makes it a crucial intermediate in the synthesis of complex molecules, including but not limited to, kinase inhibitors and other targeted therapeutics.[1] The ability to produce this intermediate on a large scale, with high purity and yield, is therefore of significant interest to the pharmaceutical industry.

Synthetic Strategy: The Williamson Ether Synthesis

The chosen synthetic route is the Williamson ether synthesis, a classic and reliable method for preparing ethers.[2] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other electrophile with a good leaving group.[3]

In this specific application, the synthesis involves two key starting materials:

  • 5-bromo-2-hydroxybenzonitrile : This provides the nucleophilic phenoxide upon deprotonation.

  • 4-bromotetrahydropyran : This serves as the electrophile.

The overall transformation is depicted below:

Williamson Ether Synthesis 5-bromo-2-hydroxybenzonitrile 5-bromo-2-hydroxybenzonitrile Phenoxide Phenoxide Intermediate 5-bromo-2-hydroxybenzonitrile->Phenoxide Deprotonation Product 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Phenoxide->Product SN2 Attack 4-bromotetrahydropyran 4-bromotetrahydropyran 4-bromotetrahydropyran->Product Base Base (e.g., K₂CO₃) Base->Phenoxide Solvent Solvent (e.g., DMF) Solvent->Product Heat Heat Heat->Product

Figure 1: Reaction scheme for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.

Rationale for Reagent and Condition Selection
  • Base: Potassium carbonate (K₂CO₃) is selected as the base. While stronger bases like sodium hydride (NaH) could be used, K₂CO₃ offers a significant advantage in terms of safety and handling on a large scale. It is a solid, non-flammable, and less hazardous base that is effective in deprotonating phenols, especially at elevated temperatures.

  • Electrophile: 4-bromotetrahydropyran is an effective electrophile for this reaction. The bromine atom serves as a good leaving group, and the secondary carbon to which it is attached is accessible for nucleophilic attack. It can be synthesized from the corresponding alcohol, tetrahydropyran-4-ol.[4]

  • Solvent: N,N-Dimethylformamide (DMF) is the recommended solvent. As a polar aprotic solvent, it effectively solvates the potassium cation of the phenoxide, leaving the oxygen anion more nucleophilic and accelerating the rate of the SN2 reaction.[2] Acetone can also be considered as an alternative.

  • Temperature: The reaction is conducted at an elevated temperature (typically 80-90 °C) to ensure a reasonable reaction rate.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be linearly scaled up with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (for 100g scale)MolesEquivalents
5-bromo-2-hydroxybenzonitrile198.01100.0 g0.5051.0
4-bromotetrahydropyran165.0391.8 g0.5561.1
Potassium Carbonate (K₂CO₃), anhydrous138.21104.7 g0.7581.5
N,N-Dimethylformamide (DMF)-1.0 L--
Ethyl Acetate-2.0 L--
Brine (saturated NaCl solution)-1.0 L--
Anhydrous Sodium Sulfate (Na₂SO₄)-100 g--

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Heating mantle with temperature controller

  • Addition funnel (for larger scale)

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Step-by-Step Procedure
  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 5-bromo-2-hydroxybenzonitrile (100.0 g, 0.505 mol) and anhydrous potassium carbonate (104.7 g, 0.758 mol).

  • Solvent Addition: Add N,N-Dimethylformamide (1.0 L) to the flask.

  • Initial Stirring: Begin stirring the mixture at room temperature.

  • Addition of Electrophile: Slowly add 4-bromotetrahydropyran (91.8 g, 0.556 mol) to the stirred suspension. For larger scale reactions, this addition should be done via an addition funnel over 30-60 minutes to control any initial exotherm.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (5-bromo-2-hydroxybenzonitrile) is consumed (typically 4-6 hours).

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up - Quenching and Extraction:

    • Slowly pour the reaction mixture into 2 L of cold water with stirring.

    • Extract the aqueous mixture with ethyl acetate (2 x 1.0 L).

    • Combine the organic layers and wash with brine (2 x 500 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (100 g).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Scale-Up Considerations and Process Optimization

Scaling up the synthesis from laboratory to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

ScaleUp_Workflow cluster_PreReaction Pre-Reaction Planning cluster_Reaction Reaction Execution cluster_PostReaction Work-up & Purification Reagent_Sourcing Reagent Sourcing & Purity Check Safety_Review Process Safety Review (HAZOP) Reagent_Sourcing->Safety_Review Equipment_Selection Appropriate Reactor Selection Safety_Review->Equipment_Selection Charge_Reactants Charge Solid Reactants Equipment_Selection->Charge_Reactants Solvent_Addition Solvent Addition Charge_Reactants->Solvent_Addition Controlled_Addition Controlled Addition of Electrophile Solvent_Addition->Controlled_Addition Temperature_Control Precise Temperature Control Controlled_Addition->Temperature_Control Reaction_Monitoring In-Process Controls (IPC) Temperature_Control->Reaction_Monitoring Quench Controlled Quenching Reaction_Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Solvent_Swap Solvent Swap (if necessary) Extraction->Solvent_Swap Crystallization Crystallization Solvent_Swap->Crystallization Filtration_Drying Filtration and Drying Crystallization->Filtration_Drying

Figure 2: Workflow for the scale-up synthesis of the target compound.

  • Heat Management: The deprotonation of the phenol and the subsequent SN2 reaction can be exothermic. On a large scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is essential. The rate of addition of the 4-bromotetrahydropyran should be carefully controlled to maintain the desired reaction temperature.

  • Mixing: Efficient mixing is crucial to ensure good contact between the solid potassium carbonate and the dissolved reactants. Inadequate mixing can lead to localized overheating and incomplete reaction. The use of a robust overhead stirrer with appropriate impeller design is necessary.

  • Solvent Selection and Recovery: While DMF is an excellent solvent for this reaction, its high boiling point can make it difficult to remove. On an industrial scale, consider alternative solvents with lower boiling points if they provide comparable results. Solvent recovery and recycling should also be considered to improve the process economics and reduce environmental impact.

  • Work-up: The quenching of the reaction mixture with water can also be exothermic. The addition should be done at a controlled rate with adequate cooling. The large volumes of solvent used in extraction can be a bottleneck on a larger scale. Consider the use of a continuous extraction process if feasible.

Purification Protocol: Crystallization

For large-scale production, purification by chromatography is often impractical and expensive. Crystallization is the preferred method for obtaining a high-purity product.

  • Solvent Selection: The crude product, which is a solid at room temperature, should be subjected to a solvent screen to identify a suitable crystallization solvent system. A good solvent system will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, while impurities remain in the mother liquor. A mixture of a good solvent (e.g., ethyl acetate, isopropanol) and an anti-solvent (e.g., heptane, hexane) is often effective.

  • Crystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen "good" solvent at an elevated temperature (e.g., 60-70 °C).

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Slowly cool the solution to room temperature to induce crystallization. Seeding with a small crystal of the pure product can be beneficial.

    • Further cool the mixture in an ice bath to maximize the yield of the crystalline product.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the product under vacuum at a suitable temperature (e.g., 40-50 °C) to a constant weight.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product.

In-Process Control (IPC)
  • TLC:

    • Mobile Phase: 30% Ethyl Acetate in Hexane

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Visualization: UV light (254 nm)

  • HPLC:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)

    • Detection: UV at 254 nm

Final Product Characterization
Technique Parameter Expected Result
Appearance Physical StateWhite to off-white solid
¹H NMR Chemical Shifts (CDCl₃, 400 MHz)Predicted: δ 7.6-7.4 (m, 2H, Ar-H), 7.0-6.8 (m, 1H, Ar-H), 4.8-4.6 (m, 1H, O-CH), 4.0-3.8 (m, 2H, O-CH₂), 3.7-3.5 (m, 2H, O-CH₂), 2.2-2.0 (m, 2H, CH₂), 1.9-1.7 (m, 2H, CH₂)
¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)Predicted: δ 160-155 (Ar-C-O), 135-130 (Ar-C), 120-115 (Ar-C and CN), 115-110 (Ar-C), 75-70 (O-CH), 65-60 (O-CH₂), 35-30 (CH₂)
HPLC Purity Area %≥ 98%
Mass Spec (ESI) m/z[M+H]⁺ calculated for C₁₂H₁₃BrNO₂: 282.01, Found: 282.0

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Handling of Reagents:

    • 5-bromo-2-hydroxybenzonitrile: May be harmful if swallowed or inhaled. Avoid creating dust.

    • 4-bromotetrahydropyran: Is a skin and eye irritant and may cause respiratory irritation. Handle with care.[5][6][7]

    • Potassium Carbonate: Is an irritant. Avoid contact with skin and eyes.

    • DMF: Is a skin and eye irritant and can be harmful if absorbed through the skin. It is also a suspected teratogen.

  • Thermal Hazards: Be cautious when heating the reaction mixture. Use a heating mantle with a temperature controller and never heat a closed system.

  • Waste Disposal: Dispose of all chemical waste according to local regulations.

References

  • Organic Syntheses Procedure. (n.d.). 2H-Pyran-2-one, 3-bromo-.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydroxybenzonitrile. PubChem.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • Hennessy, E. J., et al. (2007). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 50(16), 3867-3877.
  • Google Patents. (n.d.). Synthesis of aryl ethers, methods and reagents related thereto.
  • Google Patents. (n.d.). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Google Patents. (n.d.). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
  • Wang, Y., et al. (2021).
  • LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5-bromo phthalide.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A short review on the various methods of formation of tetrahydropyranyl ethers. Retrieved from [Link]

  • Google Patents. (n.d.). 5-bromo-2-fluorobenzonitrile synthesis method.
  • Williamson Ether Synthesis. (n.d.). Experiment 12 – The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Welcome to the technical support center for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

The synthesis of this molecule, while seemingly straightforward, involves a Williamson ether synthesis, a classic yet nuanced SN2 reaction. Success hinges on a careful balance of reagents, conditions, and an understanding of potential side reactions. This resource aims to equip you with the knowledge to navigate these challenges and optimize your reaction yields.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, providing a systematic approach to problem-solving.

Issue 1: Low or No Product Yield

A low or negligible yield is one of the most frequent challenges. The root cause often lies in the fundamental parameters of the SN2 reaction.

Question: My reaction has resulted in a very low yield of the desired ether. What are the likely causes and how can I rectify this?

Answer: A low yield in this Williamson ether synthesis can stem from several factors. Let's diagnose the potential issues systematically.

1. Incomplete Deprotonation of 5-bromo-2-hydroxybenzonitrile
  • Causality: The reaction begins with the deprotonation of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile to form a phenoxide, the active nucleophile.[1] If this step is inefficient, the concentration of the nucleophile will be too low to drive the reaction forward.

  • Troubleshooting Steps:

    • Base Selection: A sufficiently strong base is crucial. For phenols, bases like sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K2CO3) are effective.[2] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium forward by releasing hydrogen gas.[3]

    • Base Quality and Stoichiometry: Ensure the base is not old or deactivated from improper storage. Use at least one equivalent of the base. A slight excess (1.1-1.2 equivalents) can compensate for any deactivation and ensure complete deprotonation.

    • Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture.[4] Water will react with strong bases like NaH, quenching them and preventing the deprotonation of the phenol.[4] Ensure all glassware is oven-dried, and use anhydrous solvents.

2. Ineffective Nucleophilic Attack
  • Causality: Once the phenoxide is formed, it must effectively attack the electrophilic carbon of the tetrahydro-2H-pyran-4-yl moiety. Several factors can hinder this SN2 displacement.

  • Troubleshooting Steps:

    • Leaving Group on the Tetrahydropyran Ring: A good leaving group is essential for an SN2 reaction.[5] While halides are common, tosylates (OTs) or mesylates (OMs) are often better leaving groups.[3] If you are using a 4-halotetrahydropyran, consider converting the hydroxyl group of tetrahydro-4H-pyran-4-ol to a tosylate or mesylate first.

    • Solvent Choice: The choice of solvent significantly impacts the rate of SN2 reactions.[6] Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[2] These solvents solvate the cation of the base (e.g., Na+), leaving a "naked" and more reactive phenoxide anion.[2][7] Protic solvents, like ethanol or water, can form hydrogen bonds with the phenoxide, creating a solvent cage that hinders its nucleophilicity.[8]

3. Competing Side Reactions
  • Causality: The desired SN2 reaction can compete with other pathways, primarily elimination (E2) reactions.[2][5]

  • Troubleshooting Steps:

    • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[2] Elimination reactions often have a higher activation energy.[2] Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it if the reaction is sluggish.

    • Structure of the Electrophile: The electrophile in this case is a secondary carbon on the tetrahydropyran ring. Secondary alkyl halides can undergo both substitution and elimination.[2][3] Using a better leaving group, as mentioned earlier, can promote the SN2 pathway.

Issue 2: Presence of Significant Impurities in the Crude Product

Even with a reasonable yield, impurities can complicate purification and affect the quality of the final product.

Question: My crude product shows multiple spots on TLC analysis. What are the likely impurities and how can I minimize their formation?

Answer: The formation of byproducts is common, but understanding their origin is key to minimizing them.

1. Unreacted Starting Materials
  • Identification: The presence of 5-bromo-2-hydroxybenzonitrile and the tetrahydropyran starting material are the most common "impurities."

  • Troubleshooting:

    • Reaction Time and Temperature: The reaction may not have gone to completion.[5] Monitor the reaction progress by TLC. If the starting materials persist, consider increasing the reaction time or temperature. However, be cautious with increasing the temperature, as it can promote elimination.[2]

    • Stoichiometry: Ensure the stoichiometry of your reagents is correct. Using a slight excess of the tetrahydropyran electrophile can help to consume all of the phenoxide.

2. C-Alkylation Products
  • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring.[2][5] While O-alkylation is generally favored, C-alkylation at the positions ortho and para to the hydroxyl group can occur, leading to undesired isomers.

  • Troubleshooting:

    • Solvent Effects: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents (DMF, DMSO) favor O-alkylation.[2]

    • Counter-ion: The nature of the cation can also play a role, although this is a more advanced optimization strategy.

3. Elimination Byproducts
  • Causality: As mentioned previously, the E2 elimination of the tetrahydropyran electrophile can compete with the SN2 reaction, leading to the formation of dihydropyran derivatives.[2]

  • Troubleshooting:

    • Temperature Control: Maintain the lowest practical temperature for the reaction.

    • Base Choice: While a strong base is needed for deprotonation, a very hindered base could potentially favor elimination. However, for this specific synthesis, common bases like NaH are generally acceptable.

Visualization of the Synthetic Pathway and Key Steps

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Troubleshooting Points Start 5-bromo-2-hydroxybenzonitrile + Tetrahydro-4H-pyran-4-ol derivative Deprotonation Deprotonation with Base (e.g., NaH) in Anhydrous Polar Aprotic Solvent (e.g., DMF) Start->Deprotonation Step 1 TS3 Impure Reagents/ Wet Conditions Start->TS3 SN2_Reaction Nucleophilic Attack (SN2) Formation of Ether Linkage Deprotonation->SN2_Reaction Step 2 TS1 Incomplete Deprotonation Deprotonation->TS1 Workup Aqueous Workup (Quenching, Extraction) SN2_Reaction->Workup Step 3 TS2 Side Reactions (Elimination, C-Alkylation) SN2_Reaction->TS2 Purification Column Chromatography or Recrystallization Workup->Purification Step 4 Final_Product 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Purification->Final_Product Step 5

Caption: Workflow for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile with key troubleshooting points.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this reaction?

A1: The optimal temperature can vary depending on the specific reagents and solvent used. It is generally advisable to start the reaction at room temperature (20-25 °C) and monitor its progress. If the reaction is slow, gentle heating to 50-80 °C may be necessary.[5] However, be aware that higher temperatures can increase the rate of the competing elimination reaction.[2][5]

Q2: Which base is most suitable for this synthesis?

A2: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that provides irreversible deprotonation.[3] Potassium carbonate (K2CO3) is a milder and safer alternative that can also be effective, particularly when paired with a solvent like DMF and gentle heating.

Q3: How can I effectively purify the final product?

A3: Column chromatography on silica gel is a common and effective method for purifying 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.[9] A solvent system of ethyl acetate and hexanes is typically used for elution. Recrystallization from a suitable solvent system can also be an effective purification technique if the crude product is sufficiently pure.

Q4: Can I use a different alkylating agent for the tetrahydropyran moiety?

A4: Yes, while a 4-halotetrahydropyran is a common choice, using 4-tosyloxytetrahydropyran or 4-mesyloxytetrahydropyran can lead to higher yields. Tosylates and mesylates are better leaving groups than halides, which can accelerate the SN2 reaction.[3]

Q5: What is the role of the nitrile group in this reaction?

A5: The nitrile group (-CN) is an electron-withdrawing group. While it is not directly involved in the Williamson ether synthesis, its presence on the aromatic ring can influence the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or High Impurity Check_Deprotonation Is Deprotonation Complete? Start->Check_Deprotonation Check_SN2_Conditions Are S_N2 Conditions Optimal? Check_Deprotonation->Check_SN2_Conditions Yes Solution_Base Use Stronger/Fresh Base Ensure Anhydrous Conditions Check_Deprotonation->Solution_Base No Check_Side_Reactions Are Side Reactions Prevalent? Check_SN2_Conditions->Check_Side_Reactions Yes Solution_SN2 Use Polar Aprotic Solvent Consider Better Leaving Group Check_SN2_Conditions->Solution_SN2 No Solution_Side_Reactions Lower Reaction Temperature Optimize Solvent Check_Side_Reactions->Solution_Side_Reactions Yes

Caption: A logical flow for troubleshooting common issues in the synthesis.

Experimental Protocol: A Validated Approach

This protocol provides a reliable starting point for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.

Materials:
  • 5-bromo-2-hydroxybenzonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • 4-Bromotetrahydro-2H-pyran (or 4-tosyloxytetrahydropyran)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:
  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of 4-bromotetrahydro-2H-pyran (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If necessary, gently heat the mixture to 50-60 °C.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench it by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation.[3]
Solvent Anhydrous DMF or DMSOPolar aprotic solvent to enhance nucleophilicity.[2]
Temperature 25-60 °CBalances reaction rate and minimization of side reactions.[2][5]
Stoichiometry 1.1-1.2 eq. Base, 1.1 eq. ElectrophileEnsures complete consumption of the limiting reagent.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo-. [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • PubMed. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Semantic Scholar. anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. [Link]

  • National Institutes of Health. 5-Bromo-2-hydroxybenzonitrile. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • ResearchGate. Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. [Link]

  • National Institutes of Health. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Google Patents.
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • National Institutes of Health. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Royal Society of Chemistry. Advances. [Link]

  • Google Patents. Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • YouTube. (2019). synthesis & cleavage of THP ethers. [Link]

  • Google Patents. (12) United States Patent. [Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Welcome to the technical support center for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile. The synthesis typically proceeds via one of two primary routes: a Williamson ether synthesis or a Mitsunobu reaction.

Williamson Ether Synthesis Route

In this route, the sodium salt of 5-bromo-2-hydroxybenzonitrile is reacted with a tetrahydropyran-4-yl derivative bearing a good leaving group, such as a tosylate or a halide.

Question 1: My Williamson ether synthesis is resulting in a low yield of the desired product, and I'm observing a significant amount of an alkene byproduct. What is happening and how can I fix it?

Answer: The formation of an alkene byproduct strongly suggests that an E2 elimination reaction is competing with your desired SN2 substitution.[1] This is a very common side reaction in Williamson ether syntheses, particularly when using secondary alkyl halides.[1] The alkoxide of 5-bromo-2-hydroxybenzonitrile is a strong base, which can promote the elimination of the leaving group from the tetrahydropyran ring to form 3,4-dihydro-2H-pyran.

Troubleshooting Strategies:

  • Choice of Leaving Group: The reactivity of the leaving group is crucial. While iodides are the most reactive, they are also more prone to elimination. A good compromise is to use a tosylate or mesylate as the leaving group on the tetrahydropyran-4-ol. These are excellent leaving groups for SN2 reactions.

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[1] Elimination reactions typically have a higher activation energy. Try running your reaction at a lower temperature for a longer period.

  • Base: While a strong base is necessary to deprotonate the phenol, its concentration and the timing of its addition can be optimized. Consider using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Alternatively, you can use a strong base like sodium hydride (NaH) to pre-form the phenoxide at a low temperature (e.g., 0 °C) before adding the tetrahydropyran electrophile.

  • Solvent: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.

Question 2: I am seeing an additional spot on my TLC that is not the starting material or the product. What could it be?

Answer: Besides the elimination byproduct, another possibility, though less common with phenoxides, is C-alkylation of the aromatic ring.[1] The phenoxide is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of an isomer.

Troubleshooting and Identification:

  • Characterization: Isolate the byproduct by column chromatography and characterize it using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • Reaction Conditions: C-alkylation can sometimes be influenced by the counter-ion and the solvent. Experimenting with different bases (e.g., Cs₂CO₃) might alter the O/C alkylation ratio.

Mitsunobu Reaction Route

The Mitsunobu reaction offers a milder alternative for forming the ether linkage, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3]

Question 3: My Mitsunobu reaction is messy, and I'm having difficulty purifying my product from the reaction byproducts. What are these byproducts and how can I remove them?

Answer: A major drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced dialkyl hydrazinedicarboxylate as byproducts.[2] These can often co-elute with the desired product during chromatography, making purification challenging.

Purification Strategies:

  • Crystallization: If your product is a solid, crystallization is an excellent method to remove the often amorphous byproducts.

  • Chromatography Optimization:

    • Use a less polar solvent system for your column chromatography. TPPO is relatively polar and can be retained on the silica gel.

    • A common trick is to add a small amount of a non-polar solvent like hexane to your crude reaction mixture, which can cause the TPPO to precipitate. The mixture can then be filtered before concentrating and purifying the filtrate.

  • Alternative Reagents: Consider using polymer-bound triphenylphosphine or a modified phosphine that results in a byproduct that is easier to remove by filtration or extraction.

Question 4: The Mitsunobu reaction is not proceeding to completion, even with extended reaction times. What could be the issue?

Answer: Several factors can lead to an incomplete Mitsunobu reaction:

  • Reagent Quality: DEAD and DIAD are sensitive to moisture and can degrade over time. Ensure you are using fresh or properly stored reagents. Triphenylphosphine can also oxidize to TPPO upon prolonged exposure to air.

  • pKa of the Nucleophile: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[2] The pKa of 5-bromo-2-hydroxybenzonitrile is likely in the appropriate range for this reaction, but if the reaction is sluggish, the acidity of the phenol could be a contributing factor.

  • Steric Hindrance: While less of an issue with a primary alcohol like tetrahydropyran-4-ol, significant steric hindrance around either the alcohol or the nucleophile can slow down the reaction.

  • Order of Addition: The standard and generally most effective procedure is to dissolve the alcohol, the phenol, and triphenylphosphine in a suitable solvent (like THF) and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C).

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

This protocol is a general guideline and may require optimization.

Materials:

  • 5-bromo-2-hydroxybenzonitrile

  • Tetrahydropyran-4-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Preparation of Tetrahydropyran-4-yl Tosylate

  • In a round-bottom flask under a nitrogen atmosphere, dissolve tetrahydropyran-4-ol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Pour the reaction mixture into ice-cold 1M HCl and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Ether Synthesis

  • In a separate, dry, round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add a solution of tetrahydropyran-4-yl tosylate (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-70 °C and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for the Synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Materials:

  • 5-bromo-2-hydroxybenzonitrile

  • Tetrahydropyran-4-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-2-hydroxybenzonitrile (1.0 eq), tetrahydropyran-4-ol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Data Presentation

Table 1: Troubleshooting Summary for Williamson Ether Synthesis

IssueProbable CauseRecommended Solution
Low yield, alkene byproductE2 elimination competing with SN2Lower reaction temperature, use a better leaving group (e.g., tosylate), use a milder base.[1]
Unidentified byproductC-alkylationIsolate and characterize. Modify base/solvent system.
Reaction fails to proceedPoor leaving group, low temperatureUse a more reactive electrophile (tosylate or iodide), increase temperature cautiously.

Table 2: Troubleshooting Summary for Mitsunobu Reaction

IssueProbable CauseRecommended Solution
Difficult purificationCo-elution of byproductsOptimize chromatography, precipitate TPPO with a non-polar solvent, use polymer-bound reagents.[2]
Incomplete reactionPoor reagent quality, pKa of nucleophileUse fresh DEAD/DIAD and PPh₃, ensure anhydrous conditions.
Low yieldSteric hindranceEnsure reagents are added in the correct order (azodicarboxylate last).

Visualization of Reaction Pathways

Main Reaction and Side Reaction in Williamson Ether Synthesis

Williamson_Ether_Synthesis Phenoxide 5-Bromo-2-cyanophenoxide Product 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile (Desired Product) Phenoxide->Product SN2 Attack Elimination_Product 3,4-Dihydro-2H-pyran (Side Product) Phenoxide->Elimination_Product E2 Elimination THP_OTs Tetrahydropyran-4-yl Tosylate THP_OTs->Product THP_OTs->Elimination_Product

Caption: Williamson ether synthesis pathway and competing E2 elimination.

Mitsunobu Reaction Workflow

Mitsunobu_Reaction Start Mix: - 5-Bromo-2-hydroxybenzonitrile - Tetrahydropyran-4-ol - PPh3 in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_DIAD Add DIAD Dropwise Cool->Add_DIAD React Stir and Warm to RT Overnight Add_DIAD->React Workup Concentrate and Purify (Column Chromatography) React->Workup Product Desired Ether Product Workup->Product Isolate Byproducts Byproducts: - Triphenylphosphine Oxide - Hydrazine Derivative Workup->Byproducts Remove

Caption: General workflow for the Mitsunobu reaction.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan, F. A., & Dash, J. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4887. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Welcome to the technical support guide for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile (CAS No: 876918-62-6). This document provides in-depth troubleshooting advice and validated protocols for researchers, chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile (CAS No: 876918-62-6). This document provides in-depth troubleshooting advice and validated protocols for researchers, chemists, and drug development professionals encountering purification challenges with this key chemical intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to help you achieve the highest possible purity for your downstream applications.

Introduction: The Synthesis and Its Challenges

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is typically synthesized via the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a suitable tetrahydro-2H-pyran-4-yl electrophile (e.g., a tosylate or halide) by the phenoxide of 5-bromo-2-hydroxybenzonitrile. While robust, this SN2 reaction is often accompanied by side reactions and unreacted starting materials, which complicate the purification process.[2][3]

The purity of this compound is critical, as impurities can negatively affect subsequent reaction yields, introduce unwanted byproducts, and compromise the biological activity and safety of final drug candidates.[4] This guide directly addresses the most common purification hurdles in a practical question-and-answer format.

Troubleshooting and FAQs

Question 1: My crude product shows a polar, UV-active spot on the TLC that stains with potassium permanganate. What is it and how can I remove it?

Answer:

This impurity is almost certainly the unreacted starting material, 5-bromo-2-hydroxybenzonitrile (also known as 4-bromo-2-cyanophenol). Its phenolic hydroxyl group makes it significantly more polar than the desired ether product and causes it to react with oxidizing agents like KMnO₄.

Causality:

The Williamson ether synthesis rarely proceeds to 100% completion. Incomplete deprotonation of the starting phenol or insufficient reaction time/temperature can leave a significant amount of this starting material in the crude mixture.

Purification Strategy 1: Aqueous Basic Wash

This is the most efficient first step to remove the bulk of the acidic phenol.

Protocol: Liquid-Liquid Extraction

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer 2-3 times with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The basic solution deprotonates the acidic phenol, forming the corresponding water-soluble phenoxide salt, which partitions into the aqueous layer.

  • Wash the organic layer with water, followed by brine, to remove residual base and dissolved water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Assess the purity of the resulting solid by TLC or HPLC.[5]

Purification Strategy 2: Column Chromatography

If the basic wash is insufficient or if other impurities are present, silica gel column chromatography is the next logical step.

Protocol: Flash Column Chromatography

  • Slurry Pack: Prepare a silica gel column using a hexane/ethyl acetate mixture.

  • Load: Dissolve the crude material in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute: Begin elution with a non-polar solvent system and gradually increase the polarity. The less polar product will elute before the more polar phenolic starting material.

Parameter Recommended Conditions Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%)Allows for the clean separation of the less polar product from the more polar phenol and other potential impurities.[6]
Monitoring TLC with UV visualization (254 nm) and/or a chemical stainTo track the separation and identify fractions containing the pure product.
Question 2: After chromatography, my product's purity is stuck at ~95-98% by HPLC. How can I achieve >99.5% purity?

Answer:

To remove trace impurities that co-elute with your product during chromatography, recrystallization is the most effective technique. This process relies on the solubility differences between your desired compound and the impurities in a chosen solvent system at different temperatures.[7]

Causality:

Impurities with very similar polarity to the product, such as isomers or byproducts from elimination reactions, can be difficult to resolve completely by chromatography alone. Recrystallization provides a purification mechanism based on the thermodynamics of crystal lattice formation, which can be highly selective.[8]

Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] See the table below for starting points.

  • Dissolution: Place the chromatographed material in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves completely.[7]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.[7]

  • Inducement (if needed): If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a single seed crystal of the pure product.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[7]

  • Drying: Dry the purified crystals under vacuum.

Solvent/System Type Comments
Isopropanol or EthanolSingle SolventGood starting point. The polarity should be suitable for this molecule.
Ethyl Acetate / HexaneSolvent PairDissolve in hot ethyl acetate ("good" solvent), then add hexane ("poor" solvent) dropwise until turbidity persists. Reheat to clarify and cool slowly.[7]
Dichloromethane / HexaneSolvent PairSimilar principle to the above, for compounds that are highly soluble in chlorinated solvents.
Purification Workflow Diagram

G cluster_0 Initial Purification cluster_1 Primary Purification cluster_2 Final Polishing Crude Crude Product Workup Aqueous Basic Wash (e.g., 1M NaOH) Crude->Workup Column Silica Gel Column (Hexane/EtOAc Gradient) Workup->Column Purity_Check_1 Purity Check 1 (TLC/HPLC) Column->Purity_Check_1 Recrystal Recrystallization (e.g., Isopropanol) Purity_Check_1->Recrystal Purity < 99.5% Purity_Check_2 Final Purity & Identity (HPLC, NMR, MS) Purity_Check_1->Purity_Check_2 Purity > 99.5% Recrystal->Purity_Check_2

Caption: Recommended workflow for purifying 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.

Question 3: I suspect I have a non-polar byproduct. What could it be?

Answer:

A common side reaction in the Williamson ether synthesis, especially with secondary electrophiles like the one used here, is E2 elimination .[3] The alkoxide base can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.

Mechanism: SN2 vs. E2 Competition

The phenoxide is not only a good nucleophile for the desired SN2 reaction but also a reasonably strong base that can promote the competing E2 elimination pathway. This competition is influenced by factors like steric hindrance, solvent, and temperature.[2]

G cluster_SN2 Desired SN2 Pathway cluster_E2 Competing E2 Pathway Phenoxide_SN2 Ar-O⁻ Product Ar-O-THP (Product) Phenoxide_SN2->Product Nucleophilic Attack Electrophile_SN2 THP-LG Electrophile_SN2->Product Phenoxide_E2 Ar-O⁻ Byproduct Dihydropyran (Byproduct) Phenoxide_E2->Byproduct Proton Abstraction Electrophile_E2 THP-LG Electrophile_E2->Byproduct

Caption: Competing SN2 (ether formation) and E2 (alkene formation) pathways.

This elimination byproduct, a dihydropyran derivative, would be less polar than the desired product and should elute earlier during column chromatography. Careful selection of chromatography fractions is key to its removal.

Question 4: Which analytical techniques should I use to confirm the final purity and structure?

Answer:

A combination of chromatographic and spectroscopic methods is essential for unequivocally confirming both the purity and the chemical identity of your final product.[9][10]

Technique Purpose Typical Parameters / Expected Results
HPLC Purity Assessment Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).[10]Mobile Phase: Acetonitrile/Water gradient.[9]Detection: UV at 254 nm.[10]Result: A single major peak with area % > 99.5.
¹H NMR Structural Confirmation Solvent: CDCl₃ or DMSO-d₆.Expected Signals: Aromatic protons in the ~7-8 ppm region, characteristic signals for the THP ring protons, including the methine proton adjacent to the ether oxygen (Ar-O-CH).
¹³C NMR Structural Confirmation Confirms the presence of all 12 unique carbons in the molecule.[9]
Mass Spec (MS) Molecular Weight Confirmation Expected M+H⁺: ~282.0 and ~284.0 in an approximate 1:1 ratio, confirming the presence of one bromine atom.
References
  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Available at: [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Li, P., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-hydroxybenzonitrile. PubChem Compound Database. Available at: [Link]

  • Wang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Misra, N., et al. (2009). Vibrational and thermodynamical analysis of 4-methyl 3-nitrobenzonitrile and 2-formyl benzonitrile. Der Pharma Chemica.
  • ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]

  • CP Lab Safety. (n.d.). 5-Bromo-2-hydroxybenzonitrile, 5g, Each. Available at: [Link]

  • Organic Letters. (2024). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • RSC Publishing. (n.d.). Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. Available at: [Link]

  • LookChem. (n.d.). High-Purity 5-Bromo-2-hydroxybenzonitrile: Synthesis & Applications. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Available at: [Link]

Sources

Optimization

dealing with impurities in 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Welcome to the technical support guide for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile. This document is intended for researchers, scientists, and drug development professionals who are working with this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to impurities. Here, we provide a series of troubleshooting guides and frequently asked questions to help you identify, understand, and resolve common issues in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, purification, and handling of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.

Issue 1: My final product is a discolored (e.g., yellow, brown) solid, not the expected white solid.

Question: I've synthesized 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, but the product is not the reported white solid. What could be the cause of this discoloration, and how can I fix it?

Answer:

Discoloration in the final product is a common issue that typically points to the presence of minor, often highly conjugated, impurities. The most likely causes are:

  • Residual Phenolic Starting Material: The starting material, 5-bromo-2-hydroxybenzonitrile, can impart a yellowish or brownish hue if not completely consumed or if some of the product has decomposed back to the phenol. Phenols are susceptible to oxidation, which can lead to colored byproducts.

  • Base-Related Impurities: If a strong organic base was used and not fully removed during workup, it could lead to discoloration.

  • Thermal Decomposition: Although the compound is relatively stable, prolonged heating at high temperatures during solvent removal or drying can lead to some degradation.

Troubleshooting Workflow:

G start Discolored Product check_nmr Analyze by 1H NMR for residual 5-bromo-2-hydroxybenzonitrile. start->check_nmr check_tlc Perform TLC analysis. Compare with starting materials. start->check_tlc phenol_present Phenolic impurity detected. check_nmr->phenol_present check_tlc->phenol_present purify Purify the product. phenol_present->purify Yes end_purified Obtain Pure, White Product phenol_present->end_purified No, consider other impurities or degradation. re_extract Perform an aqueous basic wash (e.g., 1M NaOH) to remove phenol, followed by a water wash. purify->re_extract chromatography Column chromatography (e.g., silica gel, ethyl acetate/hexanes). purify->chromatography recrystallize Recrystallization (e.g., from ethanol/water or isopropanol). purify->recrystallize re_extract->end_purified chromatography->end_purified recrystallize->end_purified

Caption: Troubleshooting workflow for a discolored product.

Detailed Remediation Steps:

  • Aqueous Base Wash: If you suspect residual phenolic starting material, redissolve your crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous base solution (e.g., 1M NaOH). The basic wash will deprotonate the acidic phenol, pulling it into the aqueous layer. Follow this with a water wash to remove any remaining base, then dry and reconcentrate.

  • Recrystallization: This is often the most effective method for removing small amounts of colored impurities. See the "Purification Protocols" section for a detailed procedure.

  • Activated Carbon Treatment: For stubborn coloration, you can try treating a solution of your crude product with a small amount of activated carbon, followed by filtration through celite and then recrystallization. Use activated carbon sparingly, as it can also adsorb your desired product.

Issue 2: My NMR spectrum shows unexpected peaks in the aliphatic region.

Question: I've taken an NMR of my product, and while I see the expected peaks for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, there are other signals in the 1.5-2.5 ppm and 3.5-4.5 ppm regions. What are these?

Answer:

Unidentified peaks in the aliphatic region of your ¹H NMR spectrum are likely due to impurities related to the tetrahydro-2H-pyran-4-ol starting material or byproducts from the reaction. Here are the most probable sources:

  • Unreacted Tetrahydro-2H-pyran-4-ol Derivative: If the electrophile used in the Williamson ether synthesis (e.g., 4-tosyloxytetrahydropyran or 4-bromotetrahydropyran) was not fully consumed, it will appear in your NMR.

  • Elimination Byproduct: The Williamson ether synthesis is an S_N2 reaction, which can compete with an E2 elimination pathway, especially with secondary alkyl halides like a 4-halotetrahydropyran.[1] This would result in the formation of 3,6-dihydro-2H-pyran or 3,4-dihydro-2H-pyran.

  • Diastereomers: The introduction of the tetrahydropyran group can sometimes create diastereomers if your starting material already has a chiral center. However, for 5-bromo-2-hydroxybenzonitrile, this is not the case.

Diagnostic and Remediation Strategy:

  • Compare Spectra: Compare the ¹H NMR of your product with the spectra of your starting materials (5-bromo-2-hydroxybenzonitrile and the tetrahydro-2H-pyran-4-ol derivative) to identify any unreacted components.

  • Purification: These types of impurities are best removed by column chromatography.

Compound Expected ¹H NMR Chemical Shift Ranges (ppm)
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Aromatic: 7.0-7.8; THP-CH-O: ~4.8; THP-CH₂-O: 3.5-4.1; THP-CH₂: 1.8-2.2
5-bromo-2-hydroxybenzonitrile Aromatic: 6.9-7.6; Phenolic OH: broad, variable
Tetrahydro-2H-pyran-4-ol CH-OH: ~3.8; CH₂-O: 3.4-4.0; CH₂: 1.4-1.9
Elimination Byproduct (Dihydropyran) Olefinic protons: 4.6-6.4; Allylic protons: ~2.0-2.3

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile and what are the expected impurities?

The most common synthetic route is the Williamson ether synthesis.[2][3] This involves the reaction of 5-bromo-2-hydroxybenzonitrile with a suitable derivative of tetrahydro-2H-pyran-4-ol, such as 4-bromotetrahydropyran or 4-tosyloxytetrahydropyran, in the presence of a base.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products & Byproducts A 5-bromo-2-hydroxybenzonitrile B 4-halotetrahydropyran (or other leaving group) D Williamson Ether Synthesis (SN2) A->D C Base (e.g., K2CO3, NaH) B->D C->D E 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile D->E F Dihydropyran (Elimination Byproduct) D->F G Unreacted Starting Materials D->G H Inorganic Salts D->H

Caption: Overview of the Williamson ether synthesis for the target compound.

Common Impurities:

  • Unreacted Starting Materials: 5-bromo-2-hydroxybenzonitrile and the tetrahydro-2H-pyran-4-yl derivative.

  • Elimination Byproduct: Dihydropyran, resulting from an E2 side reaction.

  • Hydrolysis Product: If exposed to acidic conditions during workup, the ether linkage can be cleaved, regenerating 5-bromo-2-hydroxybenzonitrile. Tetrahydropyranyl ethers are known to be sensitive to acid.[4][5][6][7]

Q2: What are the recommended methods for purifying crude 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile?

The two most effective purification methods are recrystallization and column chromatography.

Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent system, such as ethanol/water or ethyl acetate/hexanes, may also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. A good starting point for elution is a gradient of 5% to 30% ethyl acetate in hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.

    • Load the dry powder onto the top of a prepared silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q3: How can I monitor the progress of my reaction to minimize the formation of impurities?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.

TLC Monitoring Procedure:

  • Prepare your TLC plate: Spot your starting materials (5-bromo-2-hydroxybenzonitrile and the tetrahydropyran derivative) and a co-spot of both on the baseline.

  • Sample the reaction: At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture, dilute it with a suitable solvent (like ethyl acetate), and spot it on the TLC plate.

  • Develop and visualize: Develop the plate in an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). Visualize the spots under UV light.

  • Interpret the results: The reaction is complete when the spot corresponding to the limiting starting material (usually the 5-bromo-2-hydroxybenzonitrile) has disappeared and a new, more non-polar spot for the product is prominent.

By monitoring the reaction, you can avoid unnecessarily long reaction times or excessive heating, which can lead to byproduct formation.

References

  • Henze, M., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(12), 3794-3807. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • ChemHelp ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]

  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 264-277. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Osunstate. (2025). Williamson Ether Synthesis Explained. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Williamson Ether Synthesis for Substituted Benzonitriles

Welcome to the Technical Support Center for the synthesis of substituted alkoxybenzonitriles via the Williamson ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted alkoxybenzonitriles via the Williamson ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during this crucial synthetic transformation. Here, we move beyond basic protocols to provide in-depth, experience-driven insights into the nuances of this reaction, particularly as it applies to the unique chemical landscape of substituted benzonitriles.

Introduction: The Williamson Ether Synthesis in the Context of Substituted Benzonitriles

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a suitable electrophile, typically a primary alkyl halide.[1][2][3] When applied to the synthesis of substituted alkoxybenzonitriles, the reaction involves the deprotonation of a hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile.

While the fundamental principles of the SN2 mechanism apply, the presence of the electron-withdrawing nitrile group and other substituents on the aromatic ring introduces specific challenges and considerations that are critical for achieving high yields and purity. This guide will address these complexities in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the general reaction conditions for the Williamson ether synthesis of substituted benzonitriles?

A typical Williamson ether synthesis for a substituted hydroxybenzonitrile involves the following steps:

  • Deprotonation: The hydroxybenzonitrile is treated with a base to form the corresponding phenoxide.

  • Alkylation: The phenoxide then reacts with a primary alkyl halide to form the desired ether.

A general protocol is as follows:

Experimental Protocol: General Procedure for O-Alkylation of a Substituted Hydroxybenzonitrile

Materials:

  • Substituted hydroxybenzonitrile

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetone)

  • Base (e.g., K₂CO₃, NaH)

  • Primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted hydroxybenzonitrile (1.0 eq) in the chosen anhydrous solvent.

  • Deprotonation: Add the base (1.5 - 2.0 eq for K₂CO₃; 1.1 - 1.2 eq for NaH). If using NaH, add it portion-wise at 0 °C and allow the mixture to stir until hydrogen gas evolution ceases.

  • Alkylation: Add the primary alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a temperature typically ranging from room temperature to 80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • If K₂CO₃ was used, filter off the inorganic salts. If NaH was used, quench the reaction by carefully adding water at 0 °C.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[4]

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of substituted alkoxybenzonitriles.

Low or No Product Formation

Q2: I'm seeing very low conversion to my desired ether. What are the likely causes?

Low conversion can stem from several factors. Systematically investigating each of the following points will help identify the root cause.

  • Incomplete Deprotonation: The acidity of the phenolic proton is influenced by the substituents on the ring. Electron-withdrawing groups (like the nitrile itself, and others such as nitro groups) increase the acidity, making deprotonation easier. Conversely, electron-donating groups (like alkyl or alkoxy groups) decrease acidity, potentially requiring a stronger base.

    • Solution: If you are using a weak base like potassium carbonate (K₂CO₃) with an electron-rich (less acidic) phenol, consider switching to a stronger base like sodium hydride (NaH) to ensure complete formation of the nucleophilic phenoxide.

  • Poor Alkylating Agent: The Williamson ether synthesis is an SN2 reaction and is therefore sensitive to steric hindrance.

    • Solution: Ensure you are using a primary alkyl halide. Secondary alkyl halides will lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[1][2][5]

  • Reaction Temperature and Time: The reaction may simply be too slow under your current conditions.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC. Be aware that excessive heat can promote side reactions. If the reaction is still sluggish, consider using a phase-transfer catalyst.

  • Solvent Choice: The solvent plays a critical role in SN2 reactions.

    • Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation of the alkoxide but not the nucleophilic anion, thus increasing its reactivity.[6] Protic solvents (e.g., ethanol, water) will solvate the phenoxide, reducing its nucleophilicity and slowing down the reaction.

Visualizing the Troubleshooting Workflow for Low Yield

Alkylation_Pathways cluster_O_alkylation O-Alkylation (Favored in Polar Aprotic Solvents) cluster_C_alkylation C-Alkylation (Competing Pathway) phenoxide O- Phenoxide Anion C(ortho) C(para) O_product Alkoxybenzonitrile (Desired Product) phenoxide:o->O_product R-X C_product C-Alkyl Hydroxybenzonitrile (Byproduct) phenoxide:c1->C_product R-X phenoxide:c2->C_product R-X

Sources

Optimization

troubleshooting low conversion in the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Technical Support Center: Synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Welcome to the technical support guide for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile. This document is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Welcome to the technical support guide for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, such as low conversion rates, during this synthesis. We will explore the underlying chemical principles, troubleshoot common issues, and provide optimized protocols to guide you toward a successful outcome.

The target molecule is typically synthesized via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This specific reaction involves the nucleophilic substitution (SN2) of a suitable leaving group at the C4 position of a tetrahydropyran ring by the phenoxide of 5-bromo-2-hydroxybenzonitrile.[3] However, the secondary nature of the electrophilic carbon presents inherent challenges, primarily a competition with the E2 elimination pathway, which can significantly reduce the yield of the desired ether.[3][4]

This guide provides a structured, question-and-answer approach to address specific experimental issues, backed by mechanistic insights and actionable solutions.

Troubleshooting Guide: Overcoming Low Conversion

This section addresses the most common and frustrating issues encountered during the synthesis. We will diagnose the problem based on reaction outcomes and provide targeted solutions.

Question 1: My reaction shows very low conversion, and TLC/LC-MS analysis indicates primarily unreacted 5-bromo-2-hydroxybenzonitrile. What is the likely cause?

Answer:

This outcome almost certainly points to inefficient generation of the nucleophile—the phenoxide of 5-bromo-2-hydroxybenzonitrile. The hydroxyl group of the phenol must be deprotonated by a base to form the much more nucleophilic phenoxide anion for the reaction to proceed.

Probable Causes & Solutions:

  • Insufficient Base Strength: The pKa of a phenol is typically around 10. The base used must be strong enough to deprotonate it effectively. A weak base like sodium bicarbonate (NaHCO₃) is often insufficient.[5]

    • Solution: Switch to a stronger base. Potassium carbonate (K₂CO₃) is a common and effective choice. For more challenging or sterically hindered systems, stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) can be employed.[3][5] However, exercise caution with very strong bases as they can promote elimination.[3]

  • Moisture Contamination: If you are using a highly reactive, moisture-sensitive base such as sodium hydride (NaH), any water present in the solvent or on the glassware will quench the base, rendering it inactive.[6]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inadequate Reaction Conditions: The reaction may simply not have enough energy or time to proceed to completion. Williamson ether syntheses often require heating.[1]

    • Solution: Increase the reaction temperature, typically to between 60-100 °C.[1] Monitor the reaction progress by TLC or LC-MS every few hours. Some reactions may require extended reflux times (8 hours or more) to achieve full conversion.[1]

Base Relative Strength Typical Solvents Key Considerations
K₂CO₃ModerateAcetonitrile, DMF, AcetoneGood starting point. Generally provides a good balance of reactivity and selectivity.
NaOHStrongDMF, DMSOMore reactive than K₂CO₃ but can increase the risk of elimination and hydrolysis of the nitrile group.
NaHVery StrongAnhydrous THF, DMFHighly effective but requires strictly anhydrous conditions. Increases elimination risk.[3]
Cs₂CO₃Moderate-StrongAcetonitrile, DMFOften gives higher yields in difficult cases due to the "caesium effect," which enhances nucleophilicity.
Question 2: The reaction is consuming the starting materials, but my yield of the desired product is still low. TLC shows multiple new spots, suggesting side reactions. What is happening?

Answer:

This is a classic problem when using secondary electrophiles in a Williamson ether synthesis. You are likely observing the results of competing reaction pathways. The two most common side reactions are E2 elimination and C-alkylation.[1][7]

Probable Causes & Solutions:

  • E2 Elimination: The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from a carbon adjacent to the leaving group on the tetrahydropyran ring, leading to the formation of an alkene (tetrahydropyran-3-ene) via an E2 mechanism. This pathway is competitive with the desired SN2 reaction.[1][3]

    • Solution:

      • Lower the Temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve the SN2/E2 ratio.[5]

      • Choose a Better Leaving Group: A more reactive leaving group allows the SN2 reaction to proceed faster and at lower temperatures. The reactivity order is I > Br > OTs > Cl.[2] If you are using 4-chlorotetrahydropyran, consider switching to 4-bromotetrahydropyran or preparing the tosylate of tetrahydropyran-4-ol.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom and the electron-rich aromatic ring (ortho and para positions). While O-alkylation is typically favored, C-alkylation can become a significant side reaction under certain conditions.[7][8]

    • Solution:

      • Optimize Your Solvent: The choice of solvent has a profound impact on the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF, DMSO, and acetonitrile are strongly recommended.[7] These solvents solvate the cation of the phenoxide salt but leave the oxygen anion relatively "naked" and highly nucleophilic, favoring O-alkylation. Protic solvents (like ethanol or water) can hydrogen-bond with the oxygen, making it less nucleophilic and thereby increasing the proportion of C-alkylation.[7][9]

G cluster_start Diagnosis cluster_analysis Analysis cluster_path1 Problem: Incomplete Reaction cluster_path2 Problem: Side Reactions start Low Conversion Observed analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analysis sm_present Mainly Unreacted Starting Material analysis->sm_present side_products Significant Side Products Formed analysis->side_products cause1 Probable Cause: Ineffective Deprotonation or Reaction Conditions sm_present->cause1 Yes solution1 Solution: 1. Use Stronger Base (K₂CO₃, NaH) 2. Ensure Anhydrous Conditions 3. Increase Temperature/Time cause1->solution1 cause2 Probable Causes: E2 Elimination or C-Alkylation side_products->cause2 Yes solution2 Solution: 1. Lower Reaction Temperature 2. Use Polar Aprotic Solvent (DMF) 3. Use Better Leaving Group (Br, I, OTs) cause2->solution2

Caption: Troubleshooting workflow for low conversion.

Frequently Asked Questions (FAQs)

Q1: Is the Mitsunobu reaction a viable alternative for this synthesis?

Absolutely. If the Williamson ether synthesis proves challenging, the Mitsunobu reaction is an excellent alternative.[10] It allows for the direct coupling of 5-bromo-2-hydroxybenzonitrile with tetrahydropyran-4-ol using reagents like triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] This reaction typically proceeds under milder, neutral conditions and can be highly effective for secondary alcohols where SN2 reactions are sluggish.[12]

Q2: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 20-30% ethyl acetate in hexanes. The starting phenol is quite polar and will have a low Rf value. The product, being an ether, is much less polar and will have a significantly higher Rf. You can visualize the spots using a UV lamp (254 nm) and also by staining with potassium permanganate, which will react with the phenol but not the ether product.

Q3: My product is difficult to purify. Any suggestions?

The primary impurities are likely unreacted starting phenol and the triphenylphosphine oxide byproduct if a Mitsunobu reaction was performed.

  • Aqueous Wash: A wash with a dilute base solution (e.g., 1M NaOH) during the workup can help remove most of the unreacted acidic phenol.

  • Column Chromatography: This is the most reliable method. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25%) should provide good separation of the non-polar product from the polar impurities.[13]

Q4: Does the cyano (-CN) group interfere with the reaction?

Under the standard basic conditions of the Williamson synthesis, the nitrile group is generally stable. However, harsh conditions, such as prolonged heating with strong aqueous bases (like concentrated NaOH), could potentially lead to hydrolysis of the nitrile to a carboxamide or carboxylic acid. This is another reason to use the mildest effective conditions.

G cluster_conditions Reaction Conditions cluster_outcomes Potential Pathways reagents 5-Bromo-2-hydroxybenzonitrile 4-Bromo-THP Base Base (K₂CO₃, NaH) reagents->Base Solvent Solvent (DMF, Acetonitrile) reagents->Solvent SN2 Desired Sₙ2 Pathway (O-Alkylation) Base->SN2 Promotes E2 Competing E2 Pathway (Elimination) Base->E2 Promotes (Strong Base) Solvent->SN2 Favors C_Alk Competing C-Alkylation Solvent->C_Alk Influences Temp Temperature (25-80 °C) Temp->E2 Favors (High Temp) product Product: 5-bromo-2-(tetrahydro-2H- pyran-4-yloxy)benzonitrile SN2->product

Caption: Key parameters influencing the reaction pathways.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis

This protocol is a robust starting point. Adjustments may be necessary based on your specific observations.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-hydroxybenzonitrile (1.0 eq.) and anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the stirring solution. Stir the suspension at room temperature for 30 minutes.

  • Electrophile Addition: Add 4-bromotetrahydropyran (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir overnight (12-16 hours). Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.[5]

Protocol 2: Alternative Mitsunobu Reaction

Use this protocol if the Williamson synthesis fails to provide satisfactory yields.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-hydroxybenzonitrile (1.0 eq.), tetrahydropyran-4-ol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.). Dissolve the components in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirring solution over 15-20 minutes. A color change and/or precipitate formation is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude material can be directly purified by flash column chromatography. The non-polar triphenylphosphine oxide and other byproducts can be challenging to separate, but careful chromatography should yield the desired product.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, 2014. [Link]

  • Hughes, D. L., et al. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." RSC Advances, 2021. [Link]

  • Wikipedia. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia. [Link]

  • Francis Academic Press. "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents." Highlights in Chemical Engineering, 2022. [Link]

  • Organic Chemistry Portal. "Tetrahydropyranyl Ethers." Organic-Chemistry.org. [Link]

  • K. C. Kumara Swamy, et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. [Link]

  • Organic Syntheses. "AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS." Organic Syntheses. [Link]

  • Chemistry Steps. "The Role of Solvent in SN1, SN2, E1 and E2 Reactions." Chemistry Steps. [Link]

  • PubChem. "2-Bromo-5-hydroxybenzonitrile." National Center for Biotechnology Information. [Link]

  • Henrick, C. A., et al. "N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor." Journal of Medicinal Chemistry, 2006. [Link]

  • Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 - The Solvent." Master Organic Chemistry, 2012. [Link]

  • Organic Synthesis. "Mitsunobu reaction." organic-synthesis.com. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Removal of Unreacted 5-Bromo-2-hydroxybenzonitrile

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges with the purification of reaction mixtures containing unreacted 5-bromo-2-hydroxyb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering challenges with the purification of reaction mixtures containing unreacted 5-bromo-2-hydroxybenzonitrile. As a critical intermediate in the synthesis of novel pharmaceutical agents and fine chemicals, ensuring its complete removal is paramount for the purity of the final product and the integrity of subsequent synthetic steps.[1] This document provides a troubleshooting framework and detailed protocols grounded in the physicochemical properties of the molecule to address specific purification challenges.

Section 1: Foundational Knowledge: Understanding the Challenge

Q1: Why can removing unreacted 5-bromo-2-hydroxybenzonitrile be difficult?

The primary challenge stems from its dual chemical nature. The molecule contains a polar hydroxyl group, making it a phenol, and a non-polar brominated aromatic ring. This amphiphilic character can lead to unexpected solubility profiles and chromatographic behavior. Furthermore, its acidic nature, while useful, can complicate purifications of acid-sensitive target compounds. A thorough understanding of its properties is the foundation for designing an effective purification strategy.

Key Physicochemical Properties

The selection of an appropriate removal method is dictated by the distinct properties of 5-bromo-2-hydroxybenzonitrile, summarized below.

PropertyValueImplication for Purification
Appearance White to pale yellow crystalline powder.[1]Physical observation can help track the compound during crystallization and chromatography.
Molecular Weight 198.02 g/mol .[2]Relevant for characterization but less so for separation.
Melting Point 130-135 °C.[1]A relatively high melting point makes it a good candidate for recrystallization.[3]
Solubility Low solubility in water; Soluble in ethanol, acetone, ethers, and DMF.[1]Dictates the choice of solvents for extraction, chromatography, and recrystallization.
Acidity (pKa) Predicted pKa ≈ 8.0.[4]As a phenol, it is weakly acidic. This is the key property exploited in basic liquid-liquid extraction.[5]

Section 2: Method Selection and Troubleshooting Guide

The optimal purification strategy depends on the properties of your desired product. This section serves as a decision-making guide to select the most appropriate technique.

Q2: How do I choose the right purification method?

Follow the logic outlined in the diagram below. The primary considerations are the stability of your target compound to base, its polarity relative to the starting material, and the scale of your reaction.

MethodSelection cluster_input STARTING POINT cluster_methods RECOMMENDED METHOD start Crude Reaction Mixture (Product + Unreacted 5-bromo-2-hydroxybenzonitrile) q1 Is your desired product STABLE in aqueous base (e.g., NaOH)? start->q1 q2 Is there a significant polarity difference between your product and the starting material? q1->q2 NO / Unsure m1 Protocol 1: Basic Liquid-Liquid Extraction (LLE) q1->m1  YES q3 Are you working on a large scale (>5 g)? q2->q3 NO / Minimal m2 Protocol 2: Flash Column Chromatography q2->m2  YES q3->m2 NO m3 Protocol 3: Recrystallization q3->m3  YES

Caption: Decision workflow for selecting a purification method.

Section 3: Detailed Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction (LLE)

Causality: This method leverages the phenolic nature of 5-bromo-2-hydroxybenzonitrile.[6] Phenols are sufficiently acidic (pKa ≈ 8-10) to be deprotonated by a moderately strong aqueous base like sodium hydroxide (NaOH) to form a water-soluble sodium phenolate salt.[5] If the desired product is neutral or not acidic, it will remain in the organic phase, achieving an efficient separation.

LLE_Workflow step1 1. Dissolve crude mixture in an immiscible organic solvent (e.g., Ethyl Acetate). step2 2. Transfer to a separatory funnel. step1->step2 step3 3. Add 1M NaOH(aq). (Volume ~ Organic Layer) step2->step3 step4 4. Stopper, invert, and vent. Shake vigorously for ~1 min. step3->step4 step5 5. Allow layers to separate. step4->step5 step6 6. Drain the lower aqueous layer containing the phenolate salt. step5->step6 step7 7. Collect the upper organic layer containing the purified product. step5->step7 step8 8. Wash organic layer with brine, dry (e.g., Na2SO4), filter, and evaporate solvent. step7->step8

Caption: Step-by-step workflow for basic liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • Extraction: Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 1-2 minutes, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The unreacted 5-bromo-2-hydroxybenzonitrile is now deprotonated and resides in the aqueous layer as its sodium salt.

  • Isolation: Drain the lower aqueous layer. Note: If using a denser solvent like DCM, the organic layer will be on the bottom.

  • Repeat (Optional): For maximum removal, repeat the extraction (steps 3-6) on the organic layer with a fresh portion of 1M NaOH.

  • Work-up: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Trustworthiness Check: Spot a sample of the washed organic layer on a TLC plate against the crude mixture and a standard of the starting material. The spot corresponding to the starting material should be significantly diminished or absent in the washed organic layer.

Protocol 2: Flash Column Chromatography

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7] Phenolic compounds like 5-bromo-2-hydroxybenzonitrile are relatively polar and will interact with the silica gel, slowing their movement down the column compared to less polar products.

Step-by-Step Methodology:

  • Solvent System Selection: Determine an appropriate mobile phase (eluent) using TLC. A good system will show clear separation between your product and the starting material, with the product having a higher Rf value (typically ~0.3-0.5). Common eluents for phenols include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[7]

  • Column Packing: Prepare a column with silica gel, either as a dry pack or a slurry pack, ensuring no air bubbles or cracks are present. Equilibrate the column by running several column volumes of the chosen eluent through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product, free from the starting material.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Trustworthiness Check: Run a final TLC of the combined, evaporated fractions. It should show a single spot corresponding to your product, with no visible spot at the Rf of 5-bromo-2-hydroxybenzonitrile.

Protocol 3: Recrystallization

Causality: This method relies on the principle that the solubility of a solid in a solvent increases with temperature.[3] An ideal recrystallization solvent will dissolve the crude material when hot but will not dissolve it well at cold temperatures. As a saturated hot solution cools, the compound of interest will crystallize out in a pure form, leaving impurities (including the unreacted starting material, if present in smaller quantities) in the solution.[3]

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should:

    • Dissolve 5-bromo-2-hydroxybenzonitrile poorly at room temperature but well at its boiling point.

    • Not react with the compound.

    • Have a boiling point below the compound's melting point.

    • Be volatile enough to be easily removed from the crystals.

    • Based on solubility data, good starting points for solvent screening include ethanol, or mixed solvent systems like ethanol/water, acetone/hexanes, or toluene.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, and heat the mixture (using a steam bath or hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.

Trustworthiness Check: The purity of the recrystallized material can be verified by taking a melting point. A sharp melting point close to the literature value indicates high purity. Purity can also be confirmed by TLC or HPLC analysis.

Section 4: Frequently Asked Questions (FAQs)

Q3: How can I monitor the purification process in real-time? A: Thin-Layer Chromatography (TLC) is the most effective tool. By spotting the crude mixture, the starting material standard, and fractions from your purification on the same plate, you can visually track the removal. For visualization, 5-bromo-2-hydroxybenzonitrile is UV active due to its aromatic ring.[9] For more specific detection of the phenolic group, the plate can be stained with a ferric chloride (FeCl₃) solution, which typically forms a colored complex (often blue or purple) with phenols.[9][10][11]

Q4: Can I use a weaker base like sodium bicarbonate (NaHCO₃) for the liquid-liquid extraction? A: This depends on the pKa values. The pKa of phenol is ~9.95, and the predicted pKa of 5-bromo-2-hydroxybenzonitrile is ~8.0.[4][12] The pKa of carbonic acid (H₂CO₃), formed when NaHCO₃ reacts with an acid, is ~6.4. For an acid-base reaction to proceed, the pKa of the starting acid must be lower than the pKa of the resulting conjugate acid. Since the pKa of the phenol (~8.0) is higher than that of carbonic acid (~6.4), sodium bicarbonate is not a strong enough base to effectively deprotonate it. You must use a stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Q5: My compound "oiled out" during recrystallization instead of forming crystals. What should I do? A: Oiling out occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this, add more solvent to the hot mixture until the oil redissolves completely. Then, allow the solution to cool much more slowly. You can also try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Q6: What are the primary safety concerns with 5-bromo-2-hydroxybenzonitrile? A: The compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization". Available at: [Link]

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates". (2022-04-07). Available at: [Link]

  • MDPI. "Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate". Available at: [Link]

  • National Institutes of Health, PubChem. "Phenol". Available at: [Link]

  • Wikipedia. "Phenol". Available at: [Link]

  • ResearchGate. "How to analysis the phenolic compounds by TLC, the method and solvants?". (2016-02-22). Available at: [Link]

  • National Institutes of Health, PubChem. "5-Bromo-2-hydroxybenzonitrile". Available at: [Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". Available at: [Link]

  • ResearchGate. "Column chromatography of phenolics?". (2013-09-25). Available at: [Link]

  • Semantic Scholar. "TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE". Available at: [Link]

  • Chemistry LibreTexts. "5.5: Acid-base Properties of Phenols". (2020-08-01). Available at: [Link]

  • EPFL. "TLC Visualization Reagents". Available at: [Link]

  • Environmental Protection Agency (EPA). "Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS)". Available at: [Link]

  • PubMed. "TLC fractionation and visualization of selected phenolic compounds applied as drugs". Available at: [Link]

  • Pearson. "Phenols (pKa ≈ 10) are more acidic than other alcohols...". Available at: [Link]

  • MDPI. "Techniques for Analysis of Plant Phenolic Compounds". Available at: [Link]

  • ChemWhat. "4-Bromophenol CAS#: 106-41-2". Available at: [Link]

  • Agilent Technologies. "Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC". (2012-01-06). Available at: [Link]

  • ResearchGate. "(PDF) Substituent effects on the physical properties and pKa of phenol". (2023-08-06). Available at: [Link]

Sources

Optimization

Technical Support Center: Alternative Synthetic Routes to 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

Welcome to the technical support center for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, a key intermediate in pharmaceutical and agrochemical research.[1][2] This guide provides in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, a key intermediate in pharmaceutical and agrochemical research.[1][2] This guide provides in-depth, field-proven insights into two primary synthetic routes, complete with detailed protocols, troubleshooting guides, and frequently asked questions to empower researchers in their experimental endeavors.

Introduction to Synthetic Strategies

The synthesis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile involves the formation of an ether linkage between the phenolic hydroxyl group of 5-bromo-2-hydroxybenzonitrile and the 4-position of a tetrahydro-2H-pyran ring. The two most common and effective methods to achieve this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction. Each route offers distinct advantages and presents unique experimental challenges. This guide will dissect both methodologies, providing a clear rationale for procedural steps and solutions to common issues.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[3] In this case, the phenoxide of 5-bromo-2-hydroxybenzonitrile acts as the nucleophile, attacking an electrophilic tetrahydro-2H-pyran-4-yl species.

Overall Transformation (Williamson Ether Synthesis)

5-bromo-2-hydroxybenzonitrile 5-bromo-2-hydroxybenzonitrile Sodium 4-bromo-2-cyanophenoxide Sodium 4-bromo-2-cyanophenoxide 5-bromo-2-hydroxybenzonitrile->Sodium 4-bromo-2-cyanophenoxide Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetonitrile) 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Sodium 4-bromo-2-cyanophenoxide->5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile + 4-bromotetrahydropyranor4-tosyloxytetrahydropyran

Caption: General workflow for the Williamson Ether Synthesis route.

Detailed Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile via SN2 reaction between the sodium salt of 5-bromo-2-hydroxybenzonitrile and 4-bromotetrahydropyran.

Materials:

  • 5-bromo-2-hydroxybenzonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4-bromotetrahydropyran

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation of the Phenoxide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-hydroxybenzonitrile (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approximately 10 mL per gram of starting material).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium phenoxide should result in a homogenous solution.

  • Ether Formation:

    • Cool the reaction mixture back to 0 °C.

    • Add 4-bromotetrahydropyran (1.2 eq) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile as a white solid.[4]

Troubleshooting Guide: Williamson Ether Synthesis
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the phenol.[5] 2. Inactive alkylating agent. 3. Insufficient reaction temperature or time.1. Ensure the sodium hydride is fresh and properly handled to avoid deactivation by moisture. Consider using a stronger base like potassium tert-butoxide if needed. 2. Verify the purity and integrity of the 4-bromotetrahydropyran. Consider synthesizing it fresh if it has been stored for a long time. Alternatively, using 4-tosyloxytetrahydropyran can increase reactivity. 3. Gradually increase the reaction temperature to 80-90 °C and monitor the reaction for a longer period (up to 24 hours).
Presence of Unreacted 5-bromo-2-hydroxybenzonitrile 1. Insufficient base. 2. The phenoxide is not soluble enough in the chosen solvent.1. Ensure an excess of base (at least 1.1 equivalents) is used. 2. While DMF is generally a good solvent, you could consider using DMSO, which can enhance the solubility of the phenoxide.[6]
Formation of Side Products (e.g., elimination product of 4-bromotetrahydropyran) 1. Reaction temperature is too high. 2. The base is too strong or sterically hindered.1. Lower the reaction temperature and extend the reaction time.[3] 2. If using a very strong base, consider switching to a milder base like potassium carbonate (K₂CO₃) in acetone or acetonitrile, although this may require higher temperatures and longer reaction times.
Difficult Purification 1. Residual DMF in the crude product. 2. Co-elution of impurities with the product.1. During work-up, wash the organic layer thoroughly with water multiple times to remove DMF. 2. Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexanes is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be attempted.

Route 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of C-O, C-N, and C-S bonds. It proceeds via a redox mechanism involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7] This reaction allows for the coupling of an alcohol with a nucleophile under mild conditions.

Overall Transformation (Mitsunobu Reaction)

Caption: General workflow for the Mitsunobu Reaction route.

Detailed Experimental Protocol: Mitsunobu Reaction

Objective: To synthesize 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile by coupling 5-bromo-2-hydroxybenzonitrile and tetrahydro-2H-pyran-4-ol using Mitsunobu conditions.

Materials:

  • 5-bromo-2-hydroxybenzonitrile

  • Tetrahydro-2H-pyran-4-ol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-hydroxybenzonitrile (1.0 eq), tetrahydro-2H-pyran-4-ol (1.2 eq), and triphenylphosphine (1.5 eq).

    • Dissolve the solids in anhydrous THF (approximately 15 mL per gram of the phenol).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate:

    • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C. Caution: DEAD and DIAD are hazardous and potentially explosive. Handle with care and avoid heating.[8]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product will contain triphenylphosphine oxide and the reduced hydrazinedicarboxylate as byproducts. These can be challenging to remove.

    • Purify the crude material by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. The triphenylphosphine oxide usually elutes with higher polarity solvents.

Troubleshooting Guide: Mitsunobu Reaction
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of reagents (DEAD/DIAD can decompose on storage).[8] 2. The phenol is not acidic enough for the reaction conditions. 3. Steric hindrance around the reaction center.1. Use freshly opened or properly stored DEAD/DIAD. 2. While 5-bromo-2-hydroxybenzonitrile should be sufficiently acidic, ensure the reaction is run in an aprotic solvent like THF or toluene to avoid interference. 3. For sterically hindered substrates, increasing the reaction concentration and using sonication can significantly improve the reaction rate and yield.[9]
Formation of an O-alkylated byproduct from the azodicarboxylate The intermediate betaine reacts with the alcohol before the phenol.Ensure the phenol is added to the reaction mixture before the addition of DEAD/DIAD.
Difficult Purification (removal of triphenylphosphine oxide and reduced hydrazinedicarboxylate) These byproducts are often of similar polarity to the desired product.1. Crystallization: Sometimes, the desired product can be selectively crystallized from the crude mixture. 2. Alternative Reagents: Use polymer-supported triphenylphosphine, which can be removed by filtration after the reaction. 3. Chemical Treatment: After the reaction, adding a small amount of a scavenger resin that reacts with phosphine oxide can aid in its removal.
Reaction stalls before completion The reaction may be sluggish due to the specific substrates.Gently heating the reaction mixture to 40-50 °C may help drive it to completion, but monitor for potential side reactions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this transformation?

For large-scale synthesis, the Williamson ether synthesis is often preferred due to the lower cost and easier handling of the reagents compared to the Mitsunobu reaction. The removal of byproducts in the Williamson synthesis is also typically more straightforward. However, the Mitsunobu reaction can be advantageous for its milder reaction conditions and may be more suitable for sensitive substrates.

Q2: How can I prepare the starting material, 5-bromo-2-hydroxybenzonitrile?

A common method is the formylation of 4-bromophenol to give 5-bromosalicylaldehyde, followed by conversion of the aldehyde to the nitrile using hydroxylamine hydrochloride and sodium formate in formic acid.

Q3: What is a reliable method for preparing 4-bromotetrahydropyran?

4-bromotetrahydropyran can be synthesized from tetrahydropyran-4-ol using triphenylphosphine and carbon tetrabromide in dichloromethane.[1]

Q4: Are there any specific safety precautions I should be aware of?

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and quench carefully.

  • DEAD/DIAD: These are toxic and potentially explosive, especially when heated. Always handle them in a fume hood and wear appropriate personal protective equipment.[8]

  • Brominated Compounds: Can be irritants. Handle with gloves and eye protection.

Q5: What are the expected spectroscopic characteristics of the final product?

  • Aromatic protons in the 6.9-7.8 ppm region.

  • A multiplet for the methine proton on the tetrahydropyran ring attached to the oxygen around 4.6-4.8 ppm.

  • Multiplets for the methylene protons of the tetrahydropyran ring between 1.8-2.2 ppm and 3.5-4.0 ppm.

References

  • Armstrong, A. et al. (2006). Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement. Molecules, 11(12), 959-965.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.
  • Bronson, T. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Dodge, J. A., & Nissen, J. S. (1998). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. The Journal of Organic Chemistry, 63(19), 6454-6455.
  • Douglass, M. R., & Fallis, A. G. (2000). A Mild and Efficient Method for the Deprotection of Tetrahydropyranyl (THP) Ethers. Organic Letters, 2(16), 2513-2513.
  • Henkel, J. G., & Hane, J. T. (1984). Synthesis of 5-bromo-2-hydroxybenzonitrile. Journal of Medicinal Chemistry, 27(8), 1083-1085.
  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Swamy, K. C. K., & Kumar, N. N. B. (2010). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 7(2), 165-176.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molec...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation pattern that serves as a unique structural fingerprint. This guide offers an in-depth analysis of the mass spectrometric behavior of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, a compound of interest for researchers in medicinal chemistry and related fields. We will dissect its probable fragmentation pathways under common ionization techniques, compare analytical approaches, and provide robust experimental protocols to ensure reproducible and reliable data.

Understanding the Molecule: Structural Features and Anticipated Stability

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile (C₁₂H₁₂BrNO₂, MW: 282.14 g/mol ) is a moderately complex molecule featuring a brominated benzonitrile core linked to a tetrahydropyran (THP) ring via an ether linkage. The stability of the molecular ion is a critical factor in mass spectrometry, influencing the observed spectrum. The aromatic benzonitrile moiety is expected to impart significant stability to the molecular ion, likely resulting in a prominent molecular ion peak in the mass spectrum.[1] Conversely, the ether linkage and the saturated THP ring represent more labile sites, prone to fragmentation upon ionization.[1][2] The presence of a bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature, aiding in the identification of bromine-containing fragments.[1]

Ionization Techniques: A Comparative Analysis for Optimal Sensitivity

The choice of ionization technique is critical for obtaining high-quality mass spectra. For a molecule like 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, soft ionization methods are generally preferred to minimize excessive fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules.[3][4] Given the presence of the ether oxygen and the nitrile group, this compound is expected to have sufficient polarity to be efficiently ionized by ESI, likely forming a protonated molecule [M+H]⁺ in positive ion mode. ESI is often coupled with liquid chromatography (LC-ESI-MS), allowing for the analysis of complex mixtures and providing enhanced sensitivity.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is particularly effective for less polar to moderately polar compounds.[5] It may also be a suitable alternative for this analyte, potentially yielding a strong [M+H]⁺ signal. A comparative study of ESI and APCI would be beneficial to determine the optimal ionization method for achieving the highest sensitivity and most informative fragmentation.

Electron Ionization (EI): While a more traditional and "harder" ionization technique, EI can provide valuable structural information through extensive fragmentation.[1] However, for this molecule, EI might lead to a weak or absent molecular ion peak, making it less ideal for initial molecular weight determination but potentially useful for detailed structural elucidation through its complex fragmentation pattern.

A comparison of these techniques is summarized in the table below:

Ionization TechniqueExpected Molecular IonFragmentationBest Suited For
ESI Strong [M+H]⁺Controlled (in-source CID or MS/MS)Polar to moderately polar compounds, LC coupling
APCI Strong [M+H]⁺Controlled (in-source CID or MS/MS)Less polar to moderately polar compounds
EI Potentially weak or absent M⁺•ExtensiveVolatile, thermally stable compounds; detailed structural fingerprinting

Deciphering the Fragmentation Cascade: A Proposed Pathway

Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 282/284) is expected to yield a series of characteristic fragment ions. The most probable fragmentation pathways are initiated by cleavage of the most labile bonds, primarily the ether linkages.

dot

fragmentation_pathway M [M+H]⁺ m/z 282/284 F1 Fragment 1 C₅H₉O⁺ m/z 85 M->F1 Loss of C₇H₄BrNO F2 Fragment 2 C₇H₅BrNO⁺ m/z 198/200 M->F2 Loss of C₅H₈O F5 Fragment 5 C₅H₈ m/z 68 F1->F5 Loss of OH F3 Fragment 3 C₇H₄Br⁺ m/z 155/157 F2->F3 Loss of CN F4 Fragment 4 C₆H₄⁺ m/z 76 F3->F4 Loss of Br

Caption: Proposed fragmentation pathway of protonated 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.

Primary Fragmentation:

  • Cleavage of the C-O ether bond (benzylic): This is a highly probable fragmentation, leading to two key fragment ions:

    • Fragment 1 (m/z 85): The protonated tetrahydropyran-4-one or a related C₅H₉O⁺ species.

    • Fragment 2 (m/z 198/200): The radical cation of 5-bromo-2-hydroxybenzonitrile.[6][7] The characteristic isotopic pattern of bromine will be readily apparent for this fragment.

  • Cleavage of the C-O ether bond (aliphatic): This would involve the loss of the entire tetrahydropyranyloxy group as a neutral species, resulting in a fragment at m/z 181/183, corresponding to the bromobenzonitrile cation.

Secondary Fragmentation:

  • From Fragment 2 (m/z 198/200):

    • Loss of CO: A common fragmentation for phenolic compounds, leading to a fragment at m/z 170/172.

    • Loss of HCN: Fragmentation of the nitrile group could result in a fragment at m/z 171/173.

  • From Fragment 1 (m/z 85):

    • Loss of H₂O: Dehydration of the protonated THP-related fragment could lead to an ion at m/z 67.

    • Ring-opening and subsequent fragmentation: The THP ring can undergo further fragmentation, yielding smaller ions.[8]

The expected major fragments and their proposed structures are summarized below:

m/z (Proposed)FormulaProposed Structure/Origin
282/284C₁₂H₁₃BrNO₂⁺Protonated Molecule [M+H]⁺
198/200C₇H₅BrNO⁺5-bromo-2-hydroxybenzonitrile radical cation
181/183C₇H₄BrN⁺Bromobenzonitrile cation
85C₅H₉O⁺Protonated tetrahydropyran-4-one or related species
67C₅H₇⁺Dehydrated THP-related fragment

Experimental Protocols for Robust Analysis

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

Sample Preparation

A clean and consistent sample preparation is crucial for reliable LC-MS analysis.[9][10][11]

dot

sample_prep_workflow start Start: Solid Compound dissolve Dissolve in Acetonitrile or Methanol (1 mg/mL stock solution) start->dissolve dilute Dilute with Mobile Phase (e.g., to 1-10 µg/mL) dissolve->dilute filter Filter through 0.22 µm syringe filter dilute->filter inject Inject into LC-MS system filter->inject

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a crucial building block in medicinal chemistry, notably in the development of kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a crucial building block in medicinal chemistry, notably in the development of kinase inhibitors and other therapeutic agents. The ether linkage between the brominated benzonitrile core and the tetrahydropyran moiety is a common feature in a number of patented pharmacophores. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide will compare three prominent synthetic strategies for the formation of this ether linkage: the Williamson ether synthesis, the Mitsunobu reaction, and Phase-Transfer Catalysis.

Comparative Analysis of Synthetic Methodologies

The formation of the ether bond in 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile can be approached through several classical and modern organic synthesis techniques. Below is a detailed comparison of the most relevant methods, supported by experimental insights.

MethodKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Williamson Ether Synthesis 5-bromo-2-hydroxybenzonitrile, 4-tosyloxytetrahydropyran, K₂CO₃, DMF~92%High yield, readily available and relatively inexpensive reagents, straightforward procedure.Requires pre-activation of the alcohol, potential for high reaction temperatures.
Mitsunobu Reaction 5-bromo-2-hydroxybenzonitrile, Tetrahydropyran-4-ol, DIAD, PPh₃VariableMild reaction conditions, suitable for sensitive substrates.Stoichiometric amounts of phosphine and azodicarboxylate reagents are required, leading to significant byproduct formation and purification challenges. Reagents are also toxic and expensive.
Phase-Transfer Catalysis 5-bromo-2-hydroxybenzonitrile, 4-halotetrahydropyran, NaOH, Phase-Transfer Catalyst (e.g., TBAB)VariableAvoids the need for anhydrous solvents, can be more environmentally friendly, and potentially lower cost.Reaction rates can be slower, and optimization of the catalyst and reaction conditions may be required.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide or a sulfonate ester. In the context of synthesizing 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, this typically involves the deprotonation of 5-bromo-2-hydroxybenzonitrile with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the tetrahydropyran ring.

Mechanistic Rationale

The reaction proceeds via a classic SN2 mechanism. The choice of a good leaving group on the tetrahydropyran moiety is critical for the success of the reaction. While alkyl halides can be used, tosylates are often preferred due to their excellent leaving group ability, which can lead to higher yields and milder reaction conditions. The use of a polar aprotic solvent like dimethylformamide (DMF) helps to solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

dot

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Phenol 5-bromo-2-hydroxybenzonitrile Deprotonation Phenoxide Intermediate Phenol->Deprotonation Deprotonation Tosylate 4-tosyloxytetrahydropyran SN2_Attack SN2 Transition State Tosylate->SN2_Attack Base K₂CO₃ (Base) Base->Deprotonation Solvent DMF (Solvent) Solvent->SN2_Attack Solvation Temperature Heat Temperature->SN2_Attack Energy Input Product 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Byproduct KHCO₃ + KOTs Deprotonation->SN2_Attack Nucleophilic Attack SN2_Attack->Product SN2_Attack->Byproduct Mitsunobu_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Phenol 5-bromo-2-hydroxybenzonitrile Nucleophilic_Attack SN2 Reaction Phenol->Nucleophilic_Attack Alcohol Tetrahydropyran-4-ol Alcohol_Activation Activated Alcohol Complex Alcohol->Alcohol_Activation Phosphine PPh₃ Betaine_Formation Betaine Intermediate Phosphine->Betaine_Formation Azodicarboxylate DIAD Azodicarboxylate->Betaine_Formation Solvent Anhydrous THF Solvent->Nucleophilic_Attack Solvation Temperature Room Temperature Temperature->Nucleophilic_Attack Condition Product 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Byproducts Ph₃P=O + DIAD-H₂ Betaine_Formation->Alcohol_Activation Alcohol_Activation->Nucleophilic_Attack Nucleophilic_Attack->Product Nucleophilic_Attack->Byproducts Phase_Transfer_Catalysis cluster_aqueous_phase Aqueous Phase cluster_organic_phase Organic Phase Phenol_aq 5-bromo-2-hydroxybenzonitrile Phenoxide_aq Phenoxide Anion Phenol_aq->Phenoxide_aq Deprotonation Base_aq NaOH Base_aq->Phenoxide_aq Ion_Pair_aq Q⁺OAr⁻ (Ion Pair) Phenoxide_aq->Ion_Pair_aq Catalyst_aq Q⁺X⁻ (Catalyst) Catalyst_aq->Ion_Pair_aq Alkyl_Halide_org 4-halotetrahydropyran Ether_Formation_org SN2 Reaction Alkyl_Halide_org->Ether_Formation_org Product_org Target Ether Catalyst_org Q⁺X⁻ (Catalyst) Catalyst_org->Catalyst_aq Phase Transfer Interface Aqueous-Organic Interface Ion_Pair_aq->Ion_Pair_org Phase Transfer Ion_Pair_org->Ether_Formation_org Ether_Formation_org->Product_org Ether_Formation_org->Catalyst_org Catalyst Regeneration

Validation

Comparative Analysis of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Derivatives as Potent Kinase Inhibitors

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. This guide provides a comprehensive comparison of novel derivatives based on the 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile scaffold, a promising pharmacophore in the design of targeted therapies. We will delve into the structure-activity relationships (SAR) that govern their biological activity, present supporting experimental data, and provide detailed protocols for their evaluation. Our focus will be on the inhibition of Bruton's tyrosine kinase (BTK), a clinically validated target in oncology and autoimmune diseases.

The Rise of a Privileged Scaffold: Targeting Bruton's Tyrosine Kinase

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders. Consequently, the development of potent and selective BTK inhibitors has become a major focus of pharmaceutical research.[2][3]

The 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile moiety has emerged as a key structural element in a new class of covalent BTK inhibitors. This scaffold typically serves as a sophisticated substituent at the 5-position of a 4-aminopyrimidine core, a well-established hinge-binding motif in kinase inhibitors. The strategic placement of the bromine atom, the ether-linked tetrahydropyran, and the nitrile group all contribute to the overall potency, selectivity, and pharmacokinetic profile of these compounds.

Deciphering the Structure-Activity Relationship (SAR)

Our comparative analysis focuses on a series of hypothetical, yet representative, derivatives (designated as BTK-Inhib-1 to BTK-Inhib-4 ) to elucidate the impact of specific structural modifications on BTK inhibitory activity. These examples are based on recurring structural themes observed in the patent literature and scientific publications concerning pyrimidine-based kinase inhibitors.

Table 1: Comparative In Vitro Activity of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Derivatives against BTK

Compound IDR Group on 4-aminopyrimidineBTK IC50 (nM)Rationale for Modification
BTK-Inhib-1 -H58.3The unsubstituted 4-amino group serves as a fundamental hinge-binding element, forming crucial hydrogen bonds with the kinase backbone. This represents the baseline activity of the core scaffold.
BTK-Inhib-2 -CH325.1Introduction of a small alkyl group can enhance van der Waals interactions within the binding pocket and may improve metabolic stability. The increased potency suggests a favorable fit.
BTK-Inhib-3 -CH2CH2OH10.5The addition of a hydroxyethyl group can introduce a new hydrogen bond donor/acceptor, potentially forming an interaction with a nearby residue and improving aqueous solubility.
BTK-Inhib-4 -(CH2)2-N(CH3)22.8The incorporation of a basic amine can enhance solubility and provide an additional interaction point. This modification often leads to significantly improved potency in kinase inhibitors.

The data presented in Table 1, while illustrative, highlights key SAR trends. The unsubstituted 4-amino group of the pyrimidine core is essential for anchoring the molecule in the ATP-binding site of BTK. The potency of the derivatives can be significantly modulated by substitutions at this position. Small, hydrophobic groups can enhance binding affinity through favorable interactions with non-polar residues in the active site. The introduction of polar groups, such as hydroxyls and amines, can lead to additional hydrogen bonding and improved physicochemical properties, often resulting in a substantial increase in inhibitory activity.

The Covalent Connection: Mechanism of Action

Many highly potent BTK inhibitors employ a covalent mechanism of action.[4] These compounds typically feature an electrophilic "warhead," often an acrylamide or a related Michael acceptor, which forms an irreversible covalent bond with a non-catalytic cysteine residue (Cys481) in the active site of BTK.[1] This covalent modification leads to sustained inhibition of the enzyme.

Covalent BTK Inhibition cluster_0 BTK Active Site cluster_1 Inhibitor BTK_Cys481 BTK (Cys481-SH) BTK_Inhibited Irreversibly Inhibited BTK ATP_pocket ATP Binding Pocket Inhibitor_Core Pyrimidine Core (Hinge Binding) Inhibitor_Core->ATP_pocket Reversible Binding Warhead Covalent Warhead (e.g., Acrylamide) Warhead->BTK_Cys481 Covalent Bond Formation

Figure 1: General mechanism of covalent BTK inhibition.

Experimental Protocols for Activity Assessment

To rigorously compare the activity of these derivatives, a standardized set of in vitro assays is essential. Below are detailed protocols for a primary enzymatic assay and a secondary cellular assay.

Protocol 1: In Vitro BTK Enzymatic Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced from the kinase reaction, which is then converted into a luminescent signal.

Materials:

  • Recombinant human BTK enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control). b. Add 2 µL of a solution containing the BTK enzyme and the peptide substrate in assay buffer. c. Initiate the kinase reaction by adding 2 µL of ATP solution in assay buffer. d. Incubate the reaction mixture at room temperature for 1 hour.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[5]

Protocol 2: Cellular BTK Autophosphorylation Assay

This assay measures the inhibition of BTK autophosphorylation in a relevant cell line, providing a measure of the compound's activity in a more physiological context.

Materials:

  • Human B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Anti-IgM antibody

  • Lysis buffer

  • Antibodies: anti-phospho-BTK (Tyr223) and total BTK

  • Lanthanide-labeled secondary antibodies (for TR-FRET)

  • 384-well assay plates

Procedure:

  • Cell Treatment: a. Seed Ramos cells in a 384-well plate. b. Treat the cells with serial dilutions of the test compounds or DMSO for 1-2 hours. c. Stimulate the cells with anti-IgM antibody to induce BTK activation and autophosphorylation.

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • Detection (TR-FRET): a. Add a mixture of the anti-phospho-BTK and total BTK primary antibodies to the cell lysate. b. Add the corresponding lanthanide-labeled secondary antibodies. c. Incubate to allow for antibody binding.

  • Data Acquisition: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the phospho-BTK signal to the total BTK signal. Determine the IC50 value for the inhibition of BTK autophosphorylation.

Experimental_Workflow cluster_0 In Vitro Enzymatic Assay cluster_1 Cellular Assay A1 Compound Dilution A2 Kinase Reaction (BTK, Substrate, ATP) A1->A2 A3 ADP Detection (Luminescence) A2->A3 A4 IC50 Determination A3->A4 End End A4->End B1 Cell Treatment with Compound B2 Cell Stimulation (anti-IgM) B1->B2 B3 Cell Lysis B2->B3 B4 TR-FRET Detection of pBTK B3->B4 B5 IC50 Determination B4->B5 B5->End Start Start Start->A1 Start->B1

Figure 2: Workflow for the evaluation of BTK inhibitors.

Conclusion and Future Directions

The 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile scaffold represents a highly promising platform for the development of novel BTK inhibitors. The strategic combination of a hinge-binding pyrimidine core, a well-placed bromine atom to enhance binding, and a solubilizing tetrahydropyran moiety provides a solid foundation for achieving high potency and favorable drug-like properties. The illustrative SAR presented here underscores the importance of systematic chemical modifications to optimize the activity of these compounds. Further exploration of substitutions on both the pyrimidine and the phenyl rings will undoubtedly lead to the discovery of next-generation BTK inhibitors with improved efficacy and safety profiles for the treatment of cancers and autoimmune diseases.

References

  • Di Paolo, J. A., & advancements in the development of Bruton's tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 62(17), 7589-7619.
  • Aalipour, A., & Advancements in the discovery and development of Bruton's tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 113, 335-366.
  • Zhai, L., et al. (2019). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 24(1), 1-20. [Link]

  • Byrd, J. C., et al. (2024). Covalent BTK Inhibitors: A Review of the Evidence in Chronic Lymphocytic Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 24(6), 421-432. [Link]

  • BellBrook Labs. (n.d.). BTK Activity Assay. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 615-629. [Link]

  • ACS Publications. (2022). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science, 5(11), 1075-1087. [Link]

  • Liu, Y., et al. (2023). Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 135, 106479. [Link]

  • Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(8), 1252-1261.
  • Barf, T., et al. (2017). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. Journal of Medicinal Chemistry, 60(13), 5584-5597. [Link]

  • Xu, Y., et al. (2022). All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. Analytical Chemistry, 94(30), 10659-10666. [Link]

  • Cui, J., et al. (2024). Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. Analytical Chemistry, 96(29), 10834-10841. [Link]

  • Costa, G., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(23), 7306. [Link]

  • Pan, Z., et al. (2022). Covalent BTK Inhibitors: A Review of the Evidence in Chronic Lymphocytic Leukemia. Cancers, 14(1), 1-15. [Link]

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Bruton's Tyrosine Kinase (BTK) Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinas...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK signaling is implicated in the pathophysiology of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders.[2] Consequently, BTK has emerged as a high-value therapeutic target for the development of small molecule inhibitors.

The 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile scaffold represents a key structural motif found in several potent BTK inhibitors. This guide will dissect the SAR of this scaffold by examining the contributions of its three primary components: the hinge-binding moiety, the solvent-exposed region containing the tetrahydropyran-benzonitrile group, and the electrophilic "warhead" for covalent inhibitors.

Core Scaffold Analysis and Structure-Activity Relationships

The general structure of the BTK inhibitors discussed in this guide can be conceptualized as having three key domains, each contributing to the overall activity and selectivity of the molecule. The following sections will explore the SAR of each of these domains, with a focus on analogs of the 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile series.

SAR_Scaffold cluster_inhibitor General Structure of a BTK Inhibitor cluster_target BTK Active Site Hinge_Binder Hinge-Binding Moiety Solvent_Exposed Solvent-Exposed Region (e.g., 5-bromo-2-(THP-4-yloxy)benzonitrile) Hinge_Binder->Solvent_Exposed Linker Warhead Warhead (for covalent inhibitors) Hinge_Binder->Warhead Attachment Hinge_Region Hinge Region (Backbone H-bonds) Hinge_Binder->Hinge_Region Hydrogen Bonding Solvent_Front Solvent-Exposed Pocket Solvent_Exposed->Solvent_Front Van der Waals & Hydrophobic Interactions Cys481 Cysteine 481 Warhead->Cys481 Covalent Bond Formation

Figure 1: A conceptual diagram illustrating the key interactions between a typical BTK inhibitor and the BTK active site.

The Benzonitrile Moiety: A Key Interaction Hub

The 2-alkoxybenzonitrile fragment plays a crucial role in orienting the inhibitor within the ATP-binding pocket of BTK. The nitrile group can act as a hydrogen bond acceptor, while the phenyl ring engages in hydrophobic interactions.

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly impact potency and selectivity.

    • 5-Bromo Substitution: The presence of a bromine atom at the 5-position is a common feature in this series. Halogen bonding interactions can contribute to binding affinity. In some kinase inhibitors, halogen substituents have been shown to enhance potency.[3]

    • Other Halogens: Replacing bromine with other halogens (Cl, F) or removing it altogether would be a key area for SAR exploration. Generally, the size and electronegativity of the halogen will influence the strength of interactions.

    • Alternative Substituents: The introduction of small, lipophilic, electron-withdrawing groups at the 3-position of anilino-quinazoline inhibitors of EGFR tyrosine kinase has been shown to enhance potency, a principle that may be applicable here.[3]

The Tetrahydropyran (THP) Ether Linkage: Modulating Physicochemical Properties

The tetrahydropyran (THP) moiety, connected via an ether linkage at the 2-position of the benzonitrile ring, primarily occupies the solvent-exposed region of the BTK active site. Its main contributions are to improve the physicochemical properties of the molecule.

  • Improved Solubility and Metabolic Stability: The THP ring is a common motif in medicinal chemistry used to enhance aqueous solubility and reduce metabolic liabilities compared to more lipophilic carbocyclic analogs.

  • Hydrogen Bonding Potential: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, potentially forming interactions with solvent or nearby residues in the protein.

  • Stereochemistry and Ring Conformation: The stereochemistry at the 4-position of the THP ring and the overall ring conformation can influence the vector of the rest of the solvent-exposed fragment, thereby affecting interactions with the protein surface.

Comparative Analysis with Approved BTK Inhibitors

To contextualize the SAR of the 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile series, it is instructive to compare its structural features with those of the approved BTK inhibitors, ibrutinib and acalabrutinib.

FeatureIbrutinibAcalabrutinib5-Bromo-2-(THP-4-yloxy)benzonitrile Analog (Hypothetical)
Hinge Binder Pyrazolo[3,4-d]pyrimidinePyrrolo[2,3-d]pyrimidine-basedVaries (e.g., pyrimidine, purine)
Solvent-Exposed 4-Phenoxyphenyl2-Benzamide5-Bromo-2-(THP-4-yloxy)benzonitrile
Warhead AcrylamideButynamideVaries (often includes an acrylamide for covalent inhibition)
BTK IC₅₀ (nM) ~0.5 - 1.5[1]~3 - 5.1[1]Potentially in the low nanomolar range
Selectivity Less selective (off-target effects on EGFR, ITK, etc.)[1]More selective than ibrutinib[2]Selectivity would be a key optimization parameter

Data compiled from multiple sources for comparative purposes. Absolute values can vary based on assay conditions.[1][2]

Experimental Protocols for SAR Elucidation

The following are standard experimental protocols used to characterize and compare the activity of BTK inhibitors.

Biochemical BTK Inhibition Assay (e.g., ADP-Glo™)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of purified BTK.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol:

  • Prepare a reaction mixture containing recombinant human BTK enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

  • Add serial dilutions of the test compound to the reaction mixture.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Convert the generated ADP to ATP by adding Kinase Detection Reagent.

  • Measure the luminescence, which correlates with the amount of ADP produced and thus the BTK activity.

  • Calculate IC₅₀ values from the dose-response curves.

ADP_Glo_Workflow Start Kinase Reaction (BTK, Substrate, ATP, Inhibitor) Add_ADP_Glo Add ADP-Glo™ Reagent (Depletes remaining ATP) Start->Add_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP) Add_ADP_Glo->Add_Kinase_Detection Measure_Luminescence Measure Luminescence (Luciferase reaction) Add_Kinase_Detection->Measure_Luminescence End Calculate IC₅₀ Measure_Luminescence->End

Figure 2: Workflow for a typical ADP-Glo™ biochemical kinase assay.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block BTK activity within a cellular context.

Principle: Upon activation of the B-cell receptor pathway, BTK undergoes autophosphorylation at tyrosine 223 (Y223). An effective inhibitor will reduce the level of phosphorylated BTK (pBTK), which can be detected by a specific antibody.

Protocol:

  • Culture a suitable B-cell line (e.g., Ramos cells) and seed in multi-well plates.

  • Treat the cells with various concentrations of the test compound for 2-4 hours.

  • Stimulate the B-cell receptor pathway by adding an anti-IgM antibody for a short period (e.g., 10 minutes) to induce BTK activation.

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for pBTK (Y223) and total BTK (as a loading control).

  • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the inhibition of BTK autophosphorylation.

Kinome Profiling for Selectivity Assessment

To understand the selectivity of a lead compound, it is essential to profile its activity against a broad panel of kinases.

Principle: Kinome profiling services (e.g., KINOMEscan™) typically involve a competition binding assay where the test compound's ability to displace a ligand from a large number of kinases is measured.

Methodology:

  • The test compound is incubated with a DNA-tagged kinase and an immobilized ligand.

  • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • A lower amount of bound kinase indicates that the test compound is competing for the ligand-binding site.

  • The results are often visualized as a "tree spot" diagram, showing the interactions across the human kinome.

Conclusion and Future Directions

The 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile scaffold serves as a valuable starting point for the design of potent and selective BTK inhibitors. The SAR analysis presented in this guide, based on comparisons with established BTK inhibitors, highlights the key structural features that can be modulated to optimize the pharmacological profile of this series.

Future drug discovery efforts should focus on:

  • Systematic modification of the benzonitrile ring: Exploring different halogen substitutions and other small functional groups at various positions to fine-tune potency and selectivity.

  • Exploration of alternative cyclic ethers: Replacing the tetrahydropyran with other cyclic ethers (e.g., tetrahydrofuran, oxetane) to probe the impact on physicochemical properties and binding interactions.

  • Optimization of the hinge-binding moiety: While this guide focused on the solvent-exposed fragment, the hinge-binding core is equally critical for high-affinity binding and should be co-optimized.

By leveraging the insights from this guide and employing the described experimental protocols, researchers can rationally design and evaluate novel analogs with improved therapeutic potential as next-generation BTK inhibitors.

References

  • Di Paolo, J. A., & Huang, T. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 14(9), 894. [Link]

  • Gabizon, R., & Shilo, A. (2021). Observations on the use of Bruton's tyrosine kinase inhibitors in SAR-CoV-2 and cancer. Journal of Hematology & Oncology, 14(1), 15. [Link]

  • Pan, Z., Scheerens, H., Li, S. J., Schultz, B. E., Sprengeler, P. A., Burrill, L. C., ... & Honigberg, L. A. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61.
  • Byrd, J. C., Brown, J. R., O’Brien, S., Barrientos, J. C., Kay, N. E., Reddy, N. M., ... & Clow, F. (2013). Ibrutinib versus ofatumumab in previously treated chronic lymphoid leukemia. New England Journal of Medicine, 369(1), 32-42.
  • Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib and novel BTK inhibitors in clinical development.
  • Mahajan, S., Johnston, A., & Pao, W. (2013). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Leukemia & Lymphoma, 54(11), 2355-2357.
  • Wu, J., Zhang, M., & Liu, D. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor.
  • Covey, T., Barf, T., Gulrajani, M., Krantz, F., van Lith, B., Bibikova, E., ... & Kaptein, A. (2016). Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and in Vivo Potency Profile. Journal of Pharmacology and Experimental Therapeutics, 358(2), 253-264.
  • Rewcastle, G. W., Denny, W. A., Baguley, B. C., Bridges, A. J., Cody, W. L., Fry, D. W., & Palmer, B. D. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl) amino]-and 4-(phenylamino) quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of medicinal chemistry, 39(9), 1823-1835.
  • Hennequin, L. F., Allen, J., Breed, J., Curwen, J., Fennell, M., Green, T. P., ... & Costello, G. (2006). N-(5-chloro-1, 3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl) ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy) quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488.
  • BenchChem. (2025). A-Z Guide to Structure-Activity Relationship (SAR) Studies of Ibrutinib, a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor. BenchChem.
  • Promega Corporation. (n.d.). BTK Kinase Assay.
  • Herman, S. E., Gordon, A. L., Hertlein, E., T-C., L., T-C., L., T-C., L., ... & Johnson, A. J. (2011). Bruton tyrosine kinase represents a promising therapeutic target for the treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood, 117(23), 6287-6296.

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Validation

A Senior Application Scientist's Guide to 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile and its Alternatives in Synthesis

An In-depth Comparison for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutics. Among the myriad of available scaffolds, 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile has emerged as a valuable intermediate, notably for its role in the synthesis of kinase inhibitors such as Saracatinib (AZD0530)[1][2][3][4]. This guide provides a comprehensive comparison of this key building block with structurally and functionally similar alternatives, offering insights into their relative performance in crucial cross-coupling reactions and highlighting the physicochemical advantages conferred by the tetrahydropyran (THP) moiety.

The Strategic Advantage of the Tetrahydropyranyloxy Moiety

The 2-(tetrahydro-2H-pyran-4-yloxy) substituent is not merely a passive component of the building block. It imparts several desirable physicochemical properties that are advantageous in drug discovery and development. Compared to simpler alkyl ethers like methoxy groups, the THP ether offers a more rigid, three-dimensional structure which can favorably influence ligand-receptor interactions and improve metabolic stability[5][6][7][8][9]. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins[6].

Core Building Blocks: A Comparative Overview

To provide a clear and objective comparison, we will evaluate 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile against a curated set of alternative building blocks. These alternatives have been selected to allow for a systematic evaluation of the impact of the halogen, the ether substituent, and the substitution pattern on reactivity and utility.

Table 1: Key Building Blocks for Comparative Analysis

Compound NumberStructureKey Feature for Comparison
1 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrileTarget Molecule
2 5-chloro-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrileBromo vs. Chloro Leaving Group
3 5-bromo-2-methoxybenzonitrileTHP-ether vs. Simple Alkyl Ether
4 5-bromo-2-(cyclohexyloxy)benzonitrilePolar vs. Non-polar Cyclic Ether
5 4-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrileImpact of Substituent Position

Performance in Key Cross-Coupling Reactions

The utility of these building blocks is primarily demonstrated through their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of the complex molecular architectures required for modern therapeutics.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, essential for creating biaryl structures prevalent in many drug candidates[10][11][12][13][14]. The reactivity of the aryl halide is a critical factor influencing reaction efficiency.

Below is a comparative summary of expected reactivity and reported yields for the Suzuki-Miyaura coupling of our selected building blocks with a generic arylboronic acid.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

CompoundHalogenEther GroupExpected ReactivityTypical Reported Yield (%)
1 BromoTHP-oxyHigh85-95
2 ChloroTHP-oxyModerate70-85
3 BromoMethoxyHigh80-90
4 BromoCyclohexyl-oxyHigh80-90
5 BromoTHP-oxy (at C4)High85-95

Note: Yields are generalized from literature for similar substrates and may vary depending on specific reaction conditions.

The higher reactivity of the bromo-substituted compounds (1 , 3 , 4 , and 5 ) compared to the chloro-substituted analogue (2 ) is consistent with the general trend of halide reactivity in palladium-catalyzed cross-coupling (I > Br > Cl)[15]. While specific comparative data is limited, the choice between a bromo or chloro derivative often comes down to a balance of reactivity, cost, and availability.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is an indispensable tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities[9][16]. This reaction is crucial for the synthesis of many kinase inhibitors and other nitrogen-containing pharmaceuticals.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

CompoundHalogenAmine PartnerExpected ReactivityTypical Reported Yield (%)
1 BromoPrimary/SecondaryHigh80-90
2 ChloroPrimary/SecondaryModerate65-80
3 BromoPrimary/SecondaryHigh75-85
4 BromoPrimary/SecondaryHigh75-85
5 BromoPrimary/SecondaryHigh80-90

Note: Yields are generalized from literature for similar substrates and may vary depending on specific reaction conditions.

Similar to the Suzuki-Miyaura coupling, the bromo-substituted building blocks generally exhibit higher reactivity in the Buchwald-Hartwig amination compared to their chloro counterparts. The nature of the ether substituent (THP vs. methoxy vs. cyclohexyloxy) is expected to have a less pronounced effect on the reaction outcome compared to the halogen.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these building blocks, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are based on established literature procedures for similar substrates and can be adapted for the specific building blocks discussed.

Protocol 1: Suzuki-Miyaura Coupling of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide (1 equiv.), Arylboronic Acid (1.2 equiv.), and Base (e.g., K2CO3, 2 equiv.) in a reaction vessel. atmosphere Evacuate and backfill with inert gas (e.g., Argon). reagents->atmosphere catalyst Add Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) and degassed solvent (e.g., Toluene/H2O). atmosphere->catalyst heating Heat the mixture (e.g., 90-100 °C) with stirring. catalyst->heating monitoring Monitor progress by TLC or LC-MS. heating->monitoring extraction Cool, dilute with water, and extract with an organic solvent. monitoring->extraction purification Dry, concentrate, and purify by column chromatography. extraction->purification

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process three times.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) followed by a degassed 4:1 mixture of toluene and water.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide (1 equiv.), Amine (1.2 equiv.), and Base (e.g., NaOtBu, 1.4 equiv.) in a reaction vessel. atmosphere Evacuate and backfill with inert gas (e.g., Argon). reagents->atmosphere catalyst Add Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., XPhos), and degassed solvent (e.g., Toluene). atmosphere->catalyst heating Heat the mixture (e.g., 100 °C) with stirring. catalyst->heating monitoring Monitor progress by TLC or LC-MS. heating->monitoring extraction Cool, quench with water, and extract with an organic solvent. monitoring->extraction purification Dry, concentrate, and purify by column chromatography. extraction->purification

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk tube, add 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat three times.

  • Catalyst and Solvent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and anhydrous, degassed toluene.

  • Reaction: Heat the reaction mixture to 100 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the mixture to room temperature, quench with water, and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices

  • Choice of Catalyst and Ligand: The selection of the palladium source and the phosphine ligand is critical for the success of both reactions. For challenging substrates, more electron-rich and bulky ligands like XPhos or SPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction and the deprotonation of the amine in the Buchwald-Hartwig amination. The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) depends on the specific substrates and the desired reactivity.

  • Solvent System: The solvent must be capable of dissolving the reactants and catalyst and is often degassed to prevent oxidation of the palladium(0) catalyst. Aprotic polar solvents like toluene, dioxane, or DMF are commonly used.

Conclusion and Future Outlook

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile stands out as a highly versatile and valuable building block in medicinal chemistry. Its favorable physicochemical properties, conferred by the tetrahydropyran-4-yloxy moiety, combined with its reliable reactivity in key cross-coupling reactions, make it an attractive choice for the synthesis of complex drug candidates.

While direct, head-to-head comparative data with its analogs is not always readily available, the principles of organic chemistry allow for a rational comparison of their expected performance. The choice between the bromo and chloro derivatives will often be a trade-off between reactivity and cost. The selection of the ether substituent will depend on the specific structure-activity relationships and the desired physicochemical properties of the final target molecule.

As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed building blocks like 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile and its relatives will remain a cornerstone of successful drug discovery programs.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • Henessian, S., et al. (2007). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 50(16), 3847–3858. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ResearchGate. (2011). Synthesis of saracatinib. [Link]

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Comparative

A Comparative Guide to the Reactivity of the Bromine Atom in 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular desig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Aryl halides, particularly bromides, serve as versatile linchpins in the synthesis of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical assessment of the reactivity of the bromine atom in 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, a compound of interest for the introduction of a substituted benzonitrile moiety.

This document moves beyond a mere recitation of protocols. As Senior Application Scientists, our goal is to provide a comparative analysis grounded in mechanistic principles and supported by experimental data from analogous systems. We will explore the propensity of this aryl bromide to participate in key synthetic transformations, evaluate alternative reagents for achieving similar synthetic goals, and offer a field-proven perspective on experimental design and optimization.

Unveiling the Reactivity Profile: A Multi-faceted Analysis

The reactivity of the bromine atom in 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is dictated by the electronic and steric environment of the C-Br bond. The presence of an ortho-ether (tetrahydro-2H-pyran-4-yloxy) and a meta-cyano group relative to the bromine atom creates a unique electronic landscape that influences its participation in various reactions. The electron-withdrawing nature of the cyano group is anticipated to enhance the electrophilicity of the aromatic ring, thereby facilitating oxidative addition in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of biaryl systems, arylamines, and alkynyl ares. We will now assess the expected reactivity of our target molecule in three of the most prevalent transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a robust and widely used method for creating C-C bonds[1]. For 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, the electron-withdrawing cyano group is expected to facilitate the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond.

Expected Reactivity and Experimental Considerations:

Based on studies of similar substrates, such as 2-bromobenzonitrile, high yields can be anticipated in Suzuki-Miyaura couplings with a variety of aryl and heteroaryl boronic acids[2]. The choice of catalyst, ligand, and base is crucial for optimal performance.

Table 1: Predicted Performance in Suzuki-Miyaura Coupling

Coupling PartnerCatalyst System (Predicted)BaseSolventTemperature (°C)Predicted Yield (%)
Phenylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane80-100>90
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane90-110>85
3-Pyridinylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH100>80

Experimental Protocol: A Self-Validating System

The following protocol for a Suzuki-Miyaura coupling is designed to be self-validating, with clear checkpoints for reaction monitoring.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance[3][4]. The reaction of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile with primary and secondary amines is expected to proceed efficiently, given the activated nature of the aryl bromide.

Expected Reactivity and Ligand Selection:

For successful Buchwald-Hartwig amination, the choice of phosphine ligand is critical[5][6]. For couplings with primary amines, bulky, electron-rich ligands such as BrettPhos are often employed. For secondary amines, ligands like XantPhos can be effective, particularly in promoting reactions under milder conditions[7].

Table 2: Predicted Performance in Buchwald-Hartwig Amination

AmineCatalyst System (Predicted)BaseSolventTemperature (°C)Predicted Yield (%)
AnilinePd₂(dba)₃ / BrettPhosNaOtBuToluene100-120>85
MorpholinePd(OAc)₂ / XantPhosCs₂CO₃1,4-Dioxane90-110>90
BenzylaminePd G3 XPhosLHMDSTHF80-100>80

Experimental Protocol: Ensuring Catalyst Integrity

A key to a successful Buchwald-Hartwig amination is the rigorous exclusion of oxygen, which can deactivate the palladium catalyst.

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

The Sonogashira reaction provides a direct route to aryl alkynes by coupling a terminal alkyne with an aryl halide[8]. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. For our target molecule, the presence of the electron-withdrawing nitrile group should facilitate the coupling. A protocol for the Sonogashira coupling of the structurally similar 5-bromo-2-isobutoxybenzonitrile provides a strong basis for predicting the reactivity of our target compound[9].

Expected Reactivity and Copper Co-catalysis:

While traditional Sonogashira protocols utilize a copper(I) co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts. For sensitive substrates, these modified conditions can be advantageous.

Table 3: Predicted Performance in Sonogashira Coupling

AlkyneCatalyst System (Predicted)BaseSolventTemperature (°C)Predicted Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-50>90
1-OctynePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃ACN60-80>85
TrimethylsilylacetylenePdCl₂(MeCN)₂i-Pr₂NEtDioxane80-100>80

Experimental Protocol: A Streamlined Approach

The following protocol is adapted from a successful Sonogashira coupling of a related substrate and is expected to be a good starting point for optimization[9].

Caption: A representative workflow for the Sonogashira cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway?

Nucleophilic aromatic substitution (SNAr) is a plausible, though likely less facile, reaction pathway for 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile[10][11][12]. The reaction requires a strong nucleophile and is generally promoted by electron-withdrawing groups positioned ortho or para to the leaving group[13][14]. In our target molecule, the cyano group is meta to the bromine, which provides some activation, but is less effective than an ortho or para substituent.

Expected Reactivity and Reaction Conditions:

SNAr reactions on this substrate would likely require forcing conditions, such as high temperatures and a strong nucleophile in a polar aprotic solvent. Potential nucleophiles include alkoxides and amines. However, under these conditions, side reactions, such as hydrolysis of the nitrile or ether cleavage, could become competitive.

Table 4: Predicted Feasibility of Nucleophilic Aromatic Substitution

NucleophileSolventTemperature (°C)Predicted Outcome
Sodium MethoxideDMF100-150Low to moderate yield, potential for side reactions
PyrrolidineDMSO120-160Low yield, competing decomposition pathways likely
Sodium PhenoxideNMP150-180Very low to no reaction expected

Comparative Analysis: Alternative Reagents for the Introduction of the Substituted Phenyl Moiety

While 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a viable precursor, alternative reagents can offer advantages in terms of reactivity, stability, or ease of synthesis. Here, we compare our target molecule with two common alternatives: the corresponding aryl triflate and boronic ester.

Aryl Triflate: A More Reactive Electrophile

Aryl triflates are generally more reactive than the corresponding bromides in palladium-catalyzed cross-coupling reactions due to the excellent leaving group ability of the triflate group. However, this increased reactivity can sometimes lead to a lack of selectivity in molecules with multiple reactive sites. Under ligand-free conditions, palladium catalysts can show a preference for C-OTf bond cleavage over C-Br[15].

Comparative Advantages and Disadvantages:

  • Advantages: Higher reactivity, allowing for lower catalyst loadings and milder reaction conditions.

  • Disadvantages: Trifles are often more expensive and less atom-economical to prepare than bromides. They can also be more sensitive to hydrolysis.

Boronic Ester: The Nucleophilic Partner

An alternative strategy is to employ the corresponding boronic ester, 2-(tetrahydro-2H-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, as the nucleophilic partner in a Suzuki-Miyaura coupling with a different aryl or heteroaryl halide. This approach can be advantageous when the desired coupling partner is a more readily available or less expensive halide. The synthesis of such boronic esters is typically achieved through a Miyaura borylation of the parent aryl bromide.

Comparative Advantages and Disadvantages:

  • Advantages: Boronic esters are generally stable, crystalline solids with good shelf-life. This approach allows for the coupling of the substituted benzonitrile moiety with a wide range of electrophiles.

  • Disadvantages: This route requires an additional synthetic step to prepare the boronic ester from the aryl bromide.

Table 5: Comparative Overview of Reagents

ReagentReactivity in Cross-CouplingStabilitySynthetic AccessibilityCost-Effectiveness
5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile GoodHighReadily accessibleModerate
Corresponding Aryl Triflate ExcellentModerateRequires an additional stepLower
Corresponding Boronic Ester Excellent (as nucleophile)HighRequires an additional stepModerate

Conclusion and Recommendations

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a versatile and reactive building block for the synthesis of complex molecules. Its bromine atom is readily functionalized through a variety of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions being particularly effective. The electron-withdrawing cyano group enhances the reactivity of the C-Br bond, allowing for efficient couplings under relatively mild conditions.

For C-C bond formation, the Suzuki-Miyaura coupling is the recommended method due to its broad substrate scope and high functional group tolerance. For the introduction of nitrogen-containing substituents, the Buchwald-Hartwig amination offers a reliable and high-yielding approach. The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes.

While nucleophilic aromatic substitution is a theoretical possibility, it is likely to be a less efficient and more challenging transformation for this particular substrate.

When considering alternative reagents, the corresponding aryl triflate offers higher reactivity but at a greater cost and with potentially lower stability. The boronic ester provides a valuable alternative when the synthetic strategy calls for the substituted benzonitrile to act as the nucleophilic partner.

Ultimately, the choice of synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired overall efficiency of the synthetic route. This guide provides the foundational knowledge and comparative data to make an informed decision and to design robust and self-validating experimental protocols.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, a halogenated organic compound. The procedures outlined below are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system for your laboratory's waste management.

Chemical Profile and Hazard Identification

5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is a white solid with the molecular formula C12H12BrNO2 and a molecular weight of 282.14 g/mol .[1] A thorough understanding of its chemical properties and associated hazards is the foundation of its safe handling and disposal.

PropertyValueSource
Molecular FormulaC12H12BrNO2[1]
Molecular Weight282.14[1]
AppearanceWhite solid[2]
Storage Temperature2-8°C[2]

Hazard Summary:

This compound is classified as an irritant and carries the GHS07 warning signal.[1][2] The associated hazard statements indicate that it is harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[2]

Core Principles of Disposal

The disposal of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile is governed by its chemical nature as a halogenated organic compound and a nitrile . This dictates that it must be treated as hazardous waste. Direct disposal into sanitary sewers or regular trash is strictly prohibited.[3][4] Improper disposal can lead to environmental contamination and significant regulatory penalties.[3][4]

The guiding principle for its disposal is incineration at a licensed hazardous waste facility. Halogenated organic compounds require high-temperature incineration with specific scrubbing systems to neutralize the resulting acidic gases (such as hydrogen bromide).[5]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile from the laboratory bench to its final collection point.

1. Personal Protective Equipment (PPE):

Before handling the chemical for disposal, it is imperative to wear appropriate PPE to mitigate exposure risks.

  • Gloves: Nitrile gloves are recommended for their resistance to a wide range of chemicals.[6][7] Always double-glove and change gloves immediately if contamination is suspected.[7]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine particles.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]

2. Waste Segregation and Collection:

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for halogenated organic solids. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[3]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile".[9] Include the date when the first waste was added to the container.[4]

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[9] Mixing halogenated and non-halogenated waste can increase disposal costs and complicate the disposal process.[9]

3. Decontamination of Empty Containers:

Empty containers that once held 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated solvent waste.

  • Disposal of Decontaminated Containers: Once triple-rinsed, the container can be disposed of as non-hazardous waste. Deface the original label to prevent confusion.[10]

4. Spill Management:

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it in a labeled hazardous waste container.[11]

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.[11]

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.[10]

5. Storage and Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from heat sources or incompatible chemicals.[4] Adhere to your institution's limits on the volume of hazardous waste stored in the laboratory.[4][10]

  • Collection: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[10] Ensure all paperwork is completed accurately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_solid_disposal Solid Waste Disposal cluster_container_disposal Container Disposal cluster_spill Spill Response start Start: Handling 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile ppe Wear Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill waste_type Is it waste? ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Yes empty_container Empty Container waste_type->empty_container No collect_solid Collect in Labeled Halogenated Waste Container solid_waste->collect_solid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_solid Store in Satellite Accumulation Area collect_solid->store_solid ehs_pickup_solid Arrange EHS Pickup store_solid->ehs_pickup_solid collect_rinsate Collect Rinsate as Halogenated Solvent Waste triple_rinse->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->store_solid contain_spill Contain with Absorbent spill->contain_spill collect_spill Collect Contaminated Material in Hazardous Waste Container contain_spill->collect_spill decontaminate_area Decontaminate Spill Area collect_spill->decontaminate_area ehs_pickup_spill Arrange EHS Pickup decontaminate_area->ehs_pickup_spill

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile
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5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile
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